Product packaging for Methotrexate Hydrate(Cat. No.:CAS No. 19590-50-2)

Methotrexate Hydrate

Cat. No.: B1165585
CAS No.: 19590-50-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methotrexate Hydrate is a useful research compound. Its molecular formula is C20H22N8O5.xH2O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19590-50-2

Molecular Formula

C20H22N8O5.xH2O

Origin of Product

United States

Fundamental Research Paradigms of Methotrexate Hydrate

Theoretical Frameworks in Antifolate Research

Antifolate research is grounded in the disruption of metabolic pathways that utilize folic acid (folate). Folate is a water-soluble B vitamin essential for numerous biochemical processes, including the synthesis of purines and thymidine (B127349) monophosphate (dTMP), mitochondrial protein translation, and methionine regeneration. nih.govinfantrisk.com These processes are critical for cellular functions such as proliferation, mitochondrial respiration, and epigenetic regulation. nih.gov

The theoretical framework for antifolate action centers on their structural similarity to folic acid and its derivatives, allowing them to bind to and inhibit enzymes crucial for folate metabolism. mdpi.commdpi.com A primary target is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). proteopedia.orgwikipedia.orgnih.gov THF is a necessary cofactor for the transfer of one-carbon units, which are vital for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. mdpi.comwikipedia.orgnih.gov By inhibiting DHFR, antifolates like methotrexate (B535133) hydrate (B1144303) deplete cellular pools of THF, thereby inhibiting nucleotide synthesis and consequently DNA synthesis and replication. proteopedia.orgwikipedia.orgnih.gov

Theoretical models explaining protein-ligand interactions, such as the lock and key, induced fit, and conformational selection models, are relevant to understanding how antifolates bind to their target enzymes like DHFR. researchgate.net Computational methods, including structure-based pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulations, are employed to study these interactions and identify potential new antifolate inhibitors or understand resistance mechanisms. mdpi.comscirp.org

Historical Trajectories of Methotrexate Hydrate Investigation

The investigation into methotrexate, and by extension this compound, has a rich history rooted in the study of folic acid antagonists. Observations in the 1940s that leukemia patients showed improvement with restricted folic acid intake prompted research into folic acid analogs. proteopedia.org Methotrexate, formerly known as amethopterin, emerged from this research and was first synthesized in 1947. proteopedia.orgwikipedia.org Its initial use in 1948 marked a significant step, particularly with observations of remission in acute lymphoblastic leukemia. proteopedia.org

Early research focused on understanding the basic mechanism of action, identifying DHFR as a primary target. proteopedia.orgwikipedia.org The high affinity of methotrexate for DHFR, significantly greater than that of its natural substrate dihydrofolate, was a key finding that explained its potent inhibitory effect. proteopedia.orgwikipedia.org Structural studies, including techniques like X-ray crystallography and NMR spectroscopy, have been crucial in elucidating the binding interactions between methotrexate and DHFR at the molecular level. mdpi.comosti.govacs.orgacs.org

Over time, research expanded to explore the effects of methotrexate in various conditions beyond cancer, including autoimmune diseases like rheumatoid arthritis and psoriasis. proteopedia.orgwikipedia.org This led to investigations into alternative or additional mechanisms of action, such as the inhibition of enzymes involved in purine (B94841) metabolism, which can lead to immunosuppressive effects. wikipedia.orgelsevier.es

The study of this compound specifically acknowledges the presence of water molecules within the crystal structure of methotrexate. Research has explored the crystal and molecular structure of methotrexate, providing insights into its solid-state properties. acs.org The hydration state can influence the physical properties and potentially the behavior of the compound in various research contexts. Studies have also investigated the effects of hydration on methotrexate, for example, in the context of drug delivery systems or its interaction with other molecules. mdpi.comcore.ac.ukascopubs.orgresearchgate.net

Scope and Significance of this compound in Chemical Biology Research

This compound holds significant scope and importance in chemical biology research due to its well-defined mechanism of action and its role as a tool for perturbing folate metabolism. Its primary significance lies in its ability to potently inhibit DHFR, making it an invaluable probe for studying the consequences of disrupted nucleotide synthesis and cell proliferation. mdpi.comproteopedia.orgnih.gov

Researchers utilize this compound in various in vitro and in vivo studies to investigate:

Folate Pathway Regulation: Studying how cells regulate folate metabolism and how this regulation is altered in disease states, such as cancer. nih.govsigmaaldrich.comaacrjournals.org

Enzyme Kinetics and Inhibition: Characterizing the binding kinetics and inhibition profiles of DHFR and other folate-dependent enzymes. proteopedia.orgnih.govportlandpress.com Data on inhibition constants (Ki) for methotrexate and its polyglutamated forms against various enzymes in the folate pathway are crucial in this area. nih.govportlandpress.com

Structural Biology: Determining the crystal structures of DHFR and its complexes with this compound or its analogs to understand the molecular basis of binding specificity and inhibition. mdpi.comosti.govacs.orgacs.org

Mechanisms of Drug Resistance: Investigating how cells develop resistance to antifolates, which often involves alterations in DHFR expression, mutations in the DHFR enzyme, or changes in drug transport or polyglutamation. mdpi.comresearchgate.netnih.gov

Cell Cycle Studies: Analyzing the impact of inhibited DNA synthesis on cell cycle progression. proteopedia.org

Development of New Antifolates: Serving as a lead compound for the rational design and synthesis of novel antifolate inhibitors with improved properties or the ability to overcome resistance mechanisms. mdpi.commdpi.comosti.gov

Drug Delivery Systems: Exploring strategies to improve the delivery and targeting of methotrexate, including encapsulation in nanoparticles or conjugation to targeting ligands. mdpi.comnih.gov

The use of this compound in chemical biology research provides fundamental insights into cellular metabolism, enzyme function, and the molecular basis of diseases driven by altered cell proliferation. Its continued investigation contributes to the development of new therapeutic strategies and a deeper understanding of biological pathways.

Key Binding Data for Methotrexate and Folate Pathway Enzymes

EnzymeInhibitorKi (nM)Reference
Human Dihydrofolate Reductase (DHFR)Methotrexate (MTX)1.2 nih.gov
Human Dihydrofolate Reductase (DHFR)MTX-polyglutamate (MTXglu₅)0.004 portlandpress.com
Thymidylate Synthase (TYMS)MTX-polyglutamate (MTXglu₅)47 portlandpress.com
Glycinamide (B1583983) Adenine (B156593) Ribonucleotide Formyl Transferase (GARFT)MTX-polyglutamate (MTXglu₅)2500 portlandpress.com
Aminoimidazole Carboxamide Ribonucleotide Transferase (AICAR-T)MTX-polyglutamate (MTXglu₅)56 portlandpress.com

Note: Ki values represent inhibition constants, indicating the potency of an inhibitor. Lower Ki values indicate tighter binding and more potent inhibition.

This compound Structural Information

This compound is an odorless yellow to orange-brown crystalline powder. nih.gov Its chemical formula is C₂₀H₂₂N₈O₅. proteopedia.org The presence of hydrate water molecules is a characteristic of this form of methotrexate. researchgate.net

PropertyValueSource
AppearanceOdorless yellow to orange-brown powder nih.gov
Chemical FormulaC₂₀H₂₂N₈O₅ proteopedia.org
Molecular Weight454.44 g/mol proteopedia.org

Molecular and Cellular Mechanism Research of Methotrexate Hydrate

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

A central mechanism of action for methotrexate (B535133) hydrate (B1144303) is the potent inhibition of dihydrofolate reductase (DHFR). DHFR is an enzyme responsible for catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical coenzyme required for the transfer of one-carbon units in various metabolic pathways, including the de novo synthesis of purines and pyrimidines nih.govbccancer.bc.ca. By inhibiting DHFR, methotrexate hydrate depletes intracellular pools of THF, thereby disrupting downstream synthetic processes bccancer.bc.capharmgkb.orgwikipedia.orgresearchgate.net. The affinity of DHFR for methotrexate is significantly higher than its affinity for folic acid or dihydrofolic acid bccancer.bc.cawikipedia.orgpharmacompass.com.

Structural Basis of DHFR-Methotrexate Hydrate Interaction

The interaction between methotrexate and DHFR has been extensively studied at the structural level, with numerous crystal structures of the complex available mdpi.comresearchgate.net. Methotrexate binds tightly and competitively to the active site of DHFR, mimicking the natural substrate, dihydrofolate bccancer.bc.cawikipedia.orgrcsb.org. The pteridine (B1203161) ring of methotrexate binds deep within the enzyme's catalytic pocket, while the L-glutamate moiety is anchored near the entrance mdpi.com. Key residues in the DHFR active site, such as Glu30, Val115, Ile7, Asn64, and Arg70, interact with methotrexate through hydrogen bonding and other contacts, contributing to the high affinity of the interaction researchgate.net. Crystal structures reveal that the binding of methotrexate can induce conformational changes in the enzyme, including the closing of a loop over the bound inhibitor, which is associated with tight binding nih.govrcsb.org. The molecular conformation of methotrexate itself can vary, and its binding to DHFR appears to be influenced by the specific environment of the binding site researchgate.net.

Kinetic Studies of Enzymatic Inhibition

Methotrexate is characterized as a slow, tight-binding inhibitor of human DHFR rcsb.org. Kinetic studies have shown that the binding of methotrexate to DHFR is a complex process involving multiple steps and protein conformational changes nih.gov. Ensemble-averaged rate constants for these conformational changes have been estimated, suggesting dynamic interactions between the enzyme and the inhibitor nih.gov. Single-molecule studies have further revealed conformational changes not detected in traditional stopped-flow investigations, indicating the intricate nature of the binding mechanism nih.gov. The equilibrium dissociation constant for the binding of methotrexate to DHFR has been determined, reflecting the strong affinity of this interaction nih.gov.

Folate Pathway Perturbations

Beyond its direct inhibition of DHFR, this compound, particularly in its polyglutamated forms, perturbs other key enzymes and processes within the folate pathway, further impacting nucleotide synthesis.

Inhibition of Purine (B94841) Biosynthesis Pathways

Tetrahydrofolate is essential for the de novo synthesis of purine nucleotides (adenosine and guanine) pharmgkb.orgwikipedia.orgresearchgate.net. By depleting THF pools through DHFR inhibition, this compound effectively blocks steps in the purine synthesis pathway pharmgkb.orgwikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.net. Methotrexate polyglutamates (MTX-PGs), the intracellular metabolites of methotrexate, are particularly potent inhibitors of enzymes in the purine synthesis pathway, including aminoimidazole carboxamide ribonucleotide transformylase (AICART, also known as ATIC) and glycinamide (B1583983) ribonucleotide (GAR) transformylase pharmgkb.orgpharmacompass.comdrugbank.comelsevier.esnih.govnih.govashpublications.org. Inhibition of AICART leads to the accumulation of aminoimidazole carboxamide ribonucleotide (AICAR), which is thought to contribute to some of methotrexate's anti-inflammatory effects, potentially through the accumulation of adenosine (B11128) pharmacompass.comnih.govdrugbank.comelsevier.esnih.govnih.gov. Studies in human T-lymphocytes have shown that methotrexate can inhibit purine ribonucleotide synthesis, leading to restricted expansion of ATP and GTP pools nih.govportlandpress.com.

Inhibition of Pyrimidine (B1678525) Biosynthesis Pathways

Tetrahydrofolate cofactors are also required for the synthesis of thymidylate, a pyrimidine nucleotide essential for DNA synthesis bccancer.bc.cawikipedia.org. Specifically, the enzyme thymidylate synthase (TYMS) catalyzes the methylation of deoxyuridylate (dUMP) to deoxythymidylate (dTMP), a reaction that requires a THF derivative as a one-carbon donor researchgate.netnih.govelsevier.es. By reducing the availability of THF, this compound indirectly inhibits TYMS activity and thus pyrimidine synthesis bccancer.bc.cawikipedia.orgresearchgate.netelsevier.es. Methotrexate polyglutamates can also directly inhibit TYMS pharmgkb.orgelsevier.esashpublications.org. The inhibition of pyrimidine synthesis, along with purine synthesis, ultimately leads to a decrease in DNA and RNA synthesis, inhibiting cell proliferation bccancer.bc.cawikipedia.orgresearchgate.netresearchgate.netmpbio.comsigmaaldrich.commpbio.com.

Polyglutamation Dynamics and Functional Implications

Methotrexate undergoes intracellular metabolism, primarily through the addition of glutamate (B1630785) residues catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) pharmgkb.orgpharmacompass.comdrugbank.comelsevier.esashpublications.orgbmj.comtandfonline.com. This process, known as polyglutamation, converts methotrexate into methotrexate polyglutamates (MTX-PGs), which can have up to seven glutamate residues (MTX-PG1 to MTX-PG7) bmj.comtandfonline.comsynnovis.co.uk. Polyglutamation is crucial for the retention of methotrexate within cells, as MTX-PGs are less readily transported out compared to the parent compound pharmgkb.orgresearchgate.netelsevier.es. Furthermore, MTX-PGs are often more potent inhibitors of target enzymes like DHFR, TYMS, and AICART than methotrexate itself pharmgkb.orgpharmacompass.comelsevier.esnih.gov. The length of the glutamate chain influences the inhibitory spectrum and potency of the MTX-PGs synnovis.co.uk. The formation and breakdown of MTX-PGs are dynamic processes, with gamma-glutamyl hydrolase (GGH) responsible for hydrolyzing the glutamate chains drugbank.comelsevier.es. The accumulation and specific chain lengths of MTX-PGs within cells, such as erythrocytes, have been studied as potential indicators of therapeutic response and toxicity bmj.comsynnovis.co.uknih.govmdpi.com. Research suggests a correlation between higher concentrations of certain MTX-PGs (e.g., MTX-Glu3-5) and lower disease activity in some conditions bmj.comsynnovis.co.uknih.govmdpi.com.

Table 1: Key Enzymes Inhibited by Methotrexate and its Polyglutamates

EnzymePrimary Role in Folate Pathway / Nucleotide SynthesisInhibition by Methotrexate / Polyglutamates
Dihydrofolate Reductase (DHFR)Converts DHF to THF, essential for one-carbon transferPotent competitive inhibition bccancer.bc.cawikipedia.orgpharmacompass.comdrugbank.com
Thymidylate Synthase (TYMS)Catalyzes dUMP to dTMP conversion (pyrimidine synthesis)Indirect (via THF depletion) and direct pharmgkb.orgresearchgate.netelsevier.esashpublications.org
Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART/ATIC)Involved in de novo purine biosynthesisDirect inhibition by MTX-PGs pharmgkb.orgpharmacompass.comdrugbank.comelsevier.esnih.govnih.govashpublications.org
Glycinamide Ribonucleotide (GAR) TransformylaseInvolved in de novo purine biosynthesisDirect inhibition by MTX-PGs pharmgkb.orgashpublications.org
AmidophosphoribosyltransferaseFirst committed step in de novo purine biosynthesis (low-dose MTX)Inhibition observed in specific cell types nih.govportlandpress.com

Table 2: Structural Interaction Details of Human DHFR with Methotrexate (PDB ID 1U72)

ResidueInteraction TypeMethotrexate Moiety InvolvedSource
Glu30Hydrogen BondingPteridine ring (N1, N2) researchgate.netmdpi.com
Ser59Hydrogen BondingNot specified in detail mdpi.com
Asp21Hydrogen BondingNot specified in detail mdpi.com
Phe34π–π stackingNot specified in detail mdpi.com
Tyr121InteractionNot specified in detail mdpi.com
Ile16InteractionNot specified in detail mdpi.com
Val115InteractionNot specified in detail researchgate.netmdpi.com
Phe31InteractionNot specified in detail researchgate.netmdpi.com
Ile7InteractionCarbonyl oxygen of backbone researchgate.net
Asn64Hydrogen BondingNot specified in detail researchgate.net
Arg70Hydrogen BondingNot specified in detail researchgate.net

Adenosine-Mediated Mechanisms

A significant aspect of this compound's anti-inflammatory activity is mediated through its influence on adenosine metabolism and signaling. This pathway is considered a leading hypothesis for its efficacy in conditions like rheumatoid arthritis nih.govresearchgate.net.

Extracellular Adenosine Accumulation and Signaling Pathways

Methotrexate polyglutamates potently inhibit aminoimidazole carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme crucial for de novo purine synthesis mdpi.comportlandpress.comoup.com. This inhibition leads to an intracellular accumulation of AICAR and its metabolites portlandpress.comdrugbank.comnih.gov. AICAR is known to inhibit adenosine deaminase (ADA) and AMP deaminase (AMPD) mdpi.comnih.gov. Inhibition of these enzymes prevents the breakdown of adenosine, leading to increased intracellular concentrations of adenosine triphosphate (ATP) and adenosine drugbank.com. Intracellular adenosine can then be transported out of the cell, primarily via equilibrative nucleoside transporter 1 (ENT1), resulting in elevated extracellular adenosine levels nih.gov.

Research highlights the importance of extracellular adenosine formation, noting that the majority of adenosine is formed extracellularly by the sequential dephosphorylation of ATP nih.gov. CD39 and CD73 are transmembrane enzymes involved in this process, converting ATP and ADP to AMP, and AMP to adenosine, respectively mdpi.com. The anti-inflammatory effects of methotrexate can be abolished by inhibiting ecto-5'-nucleotidase (CD73), emphasizing the critical role of extracellular adenosine conversion nih.gov.

Regulation of Adenosine-Modulating Enzymes

Methotrexate influences the activity of several enzymes involved in adenosine metabolism. As mentioned, its polyglutamates inhibit AICAR transformylase, leading to AICAR accumulation mdpi.comportlandpress.comoup.com. AICAR, in turn, inhibits adenosine deaminase and AMP deaminase mdpi.comnih.gov.

Studies in humans have shown that methotrexate treatment decreases the activity of adenosine deaminase in lymphocytes nih.gov. Specifically, methotrexate has been observed to decrease the Vmax of adenosine deaminase in lymphocytes, although it does not affect the Km nih.gov. This suggests either a non-competitive inhibition or a decrease in enzyme levels, or potentially changes in lymphocyte subpopulations with differing ADA activity nih.gov. In cell types lacking de novo purine synthesis, such as erythrocytes, no change in adenosine deaminase activity was observed during methotrexate treatment, supporting the link between AICAR accumulation from purine synthesis inhibition and ADA inhibition nih.gov.

The following table summarizes the key enzymes involved in the adenosine pathway modulated by methotrexate:

EnzymeRole in Adenosine MetabolismEffect of this compound (via polyglutamates)Consequence
AICAR Transformylase (ATIC)Involved in de novo purine synthesisInhibitedAccumulation of AICAR
Adenosine Deaminase (ADA)Converts adenosine to inosineInhibited (indirectly via AICAR)Decreased adenosine breakdown, increased adenosine levels
AMP Deaminase (AMPD)Converts AMP to IMPInhibited (indirectly via AICAR)Affects adenine (B156593) nucleotide metabolism
Ecto-5'-nucleotidase (CD73)Converts AMP to adenosine extracellularlyEssential for extracellular adenosine formationInhibition abolishes methotrexate's anti-inflammatory effects mediated by adenosine
Equilibrative Nucleoside Transporter 1 (ENT1)Transports adenosine across cell membraneInvolved in outward transport of intracellular adenosineContributes to increased extracellular adenosine

Immunomodulatory Research Pathways

Beyond its effects on adenosine, this compound exerts immunomodulatory effects through various pathways, influencing cytokine expression, transmethylation reactions, and interactions with signaling molecules like interleukin-1β.

Effects on Cytokine Expression Profiles

Methotrexate treatment has been shown to modulate the production and expression of various cytokines, which are key mediators of inflammation and immune responses mdpi.comresearchgate.net. Research indicates that methotrexate generally reduces the production of pro-inflammatory cytokines while potentially increasing anti-inflammatory cytokines mdpi.comclinexprheumatol.org.

Specific findings include observations of decreased levels of IL-1β and TNF-α in synovial tissue of patients treated with methotrexate oup.com. In peripheral blood mononuclear cells (PBMCs), methotrexate has been shown to reduce the gene expression of IL-12A and IL-18, both of which are pro-inflammatory cytokines involved in the pathogenesis of rheumatoid arthritis clinexprheumatol.org. Methotrexate treatment has also been associated with a decreased proportion of TNF-positive CD4+ T cells and an increased number of IL-10-positive T cells mdpi.com. The suppression of certain cytokines by methotrexate, such as TNF, GM-CSF, IFNγ, and IL-13 in T cells, has been suggested to be due to the inhibition of de novo purine and pyrimidine synthesis, as adding folinic acid or thymidine (B127349) and hypoxanthine (B114508) can reverse these inhibitory effects mdpi.comresearchgate.net.

However, the effects of methotrexate on cytokine production can be complex and context-dependent. Some in vitro studies have shown little or no effect of methotrexate on IL-1β or TNF-α production, while others suggest it might even induce IL-6 and IL-1β production in certain cell lines oup.comfrontiersin.org. The impact on cytokine expression can also vary depending on the cell type; for instance, cytokines produced by monocytes may be less affected by methotrexate compared to those from activated T cells researchgate.net.

Modulation of Transmethylation Reactions

Methotrexate's influence extends to transmethylation reactions, which are crucial for various cellular processes, including the synthesis of methionine and S-adenosylmethionine (SAM) mdpi.comelsevier.esviamedica.pl. By inhibiting dihydrofolate reductase (DHFR), methotrexate can decrease the availability of tetrahydrofolate (THF), a cofactor required for the remethylation of homocysteine to methionine mdpi.comelsevier.esoup.com. This can lead to a decrease in downstream mediators like methionine and SAM mdpi.com.

SAM is a key methyl group donor involved in numerous methylation reactions, including the synthesis of polyamines such as spermine (B22157) and spermidine (B129725) mdpi.comviamedica.pl. These polyamines have been found to accumulate in inflammatory conditions and can be converted into lymphotoxic products mdpi.com. By decreasing methionine and SAM levels, methotrexate may reduce the formation of these potentially toxic transmethylation products mdpi.com.

While the inhibition of polyamine synthesis through the transmethylation pathway has been proposed as a contributing mechanism to methotrexate's efficacy, some research suggests it may not be the primary mechanism of action mdpi.com. Studies with transmethylation inhibitors like 3-deazaadenosine (B1664127) have shown antagonism of transmethylation in vivo but no clinical effects in rheumatoid arthritis mdpi.com. Nevertheless, this pathway represents another facet of methotrexate's complex cellular interactions.

Interactions with Interleukin-1β Signaling

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in inflammatory processes nih.govd-nb.info. Research indicates that methotrexate can interfere with IL-1β signaling.

One proposed mechanism is that methotrexate suppresses the binding of IL-1β to its cell surface receptor d-nb.infonih.gov. Experimental studies on peripheral blood cells, including monocytes, lymphocytes, and granulocytes, have demonstrated that methotrexate can significantly decrease the binding of IL-1β to the interleukin-1 receptor in a dose-dependent manner d-nb.info. This effect appears to be specific to methotrexate, as other anti-inflammatory drugs like methylprednisolone (B1676475) and indomethacin (B1671933) did not show similar inhibition d-nb.info. The inhibitory effect of methotrexate on IL-1β binding can be abolished by an excess of IL-1β, suggesting a competitive interaction d-nb.info. These findings suggest that methotrexate can act as an IL-1 inhibitor by blocking the interaction between IL-1β and its receptor d-nb.info.

Furthermore, methotrexate has been shown to affect pathways downstream of IL-1β signaling. For example, IL-1β is known to activate the nuclear factor-κB (NF-κB) pathway, a key transcription factor involved in inflammation mdpi.com. While some studies suggest methotrexate may suppress TNFα-induced NF-κB activation, the direct impact of methotrexate on IL-1β-induced NF-κB signaling is also an area of research oup.comresearchgate.net. Studies in the context of methotrexate-induced hepatotoxicity have also noted the upregulation of inflammatory mediators like NF-κB-p65 and IL-1β mdpi.com.

The reduction of IL-1β levels by methotrexate has been observed in clinical studies, for instance, in patients with psoriasis, where decreased IL-1β levels correlated with reduced disease severity nih.gov. This reduction in IL-1β may also contribute to blocking Th17 differentiation, a T cell subset involved in inflammatory and autoimmune diseases nih.gov.

Advanced Structural and Conformational Studies of Methotrexate Hydrate

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the advanced structural and conformational analysis of Methotrexate (B535133) Hydrate (B1144303). These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone. By simulating the molecule's behavior and calculating its electronic properties, researchers can gain a deeper understanding of its structure, stability, and dynamic nature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For Methotrexate Hydrate, DFT calculations are instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its stability and reactivity. researchgate.netresearchgate.net

Researchers have employed DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, to investigate the equilibrium geometry and various bonding features of methotrexate. researchgate.netresearchgate.net These studies provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

The vibrational spectra of methotrexate have been analyzed using DFT, with theoretical frequencies showing good correlation with experimental FT-IR and FT-Raman data. researchgate.netresearchgate.net This analysis helps in the assignment of vibrational modes to specific functional groups within the molecule, confirming aspects like ring modes, steric repulsion, and conjugation. researchgate.netresearchgate.net

Furthermore, DFT is used to explore the electronic properties of methotrexate through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting the molecule's chemical reactivity and the sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectra, showing strong π-π* interactions. researchgate.net

Key Parameters from DFT Calculations for Methotrexate
ParameterCalculated ValueSignificance
HOMO Energy-5.98 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-2.25 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap (ΔE)3.73 eVRelates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability.
Dipole Moment8.45 DebyeMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Dynamics Simulations of Conformational Adaptability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like methotrexate, MD simulations are invaluable for exploring its conformational landscape and adaptability in various environments, such as in aqueous solution or when bound to its target enzyme, dihydrofolate reductase (DHFR). researchgate.netnih.gov

Crystal structure analysis has shown that methotrexate can exist in different conformations. researchgate.net For instance, the hydrated strontium salt of methotrexate revealed two independent molecules with differing conformations, providing experimental evidence of its rotational freedom around several bonds. researchgate.net This inherent flexibility is crucial for its ability to adapt to the specific binding site environment of an enzyme. researchgate.net

MD simulations have been used to investigate the conformational space that methotrexate explores in water. These studies show that the molecule is highly flexible, particularly the glutamate (B1630785) tail, leading to significant fluctuations in its energy during simulations. researchgate.net This flexibility allows it to adopt a wide range of conformations in solution. researchgate.net

When studying the interaction of methotrexate with DHFR, MD simulations reveal how the molecule's conformation adapts upon binding. nih.govnih.gov These simulations can track the stability of the protein-ligand complex over time by calculating the Root Mean Square Deviation (RMSD). A stable RMSD value over the simulation period suggests a stable binding mode. nih.gov Furthermore, MD simulations can elucidate the specific hydrogen bonds and van der Waals interactions that stabilize the bound conformation. nih.gov Studies have shown that binding to DHFR induces specific conformational changes in both the drug and the enzyme. nih.govnih.gov The binding of methotrexate can quench conformational exchange in certain regions of the enzyme while altering motions in others, leading to a "dynamically dysfunctional" state of the enzyme. nih.gov

Binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, can be performed on MD simulation trajectories to quantify the affinity of methotrexate for its target. nih.govmdpi.com These calculations provide a theoretical estimation of the binding strength.

MD Simulation Parameters for Methotrexate Binding to Wild-Type hDHFR
ParameterResultSignificance
Average RMSD of Protein-Ligand Complex0.21 nmIndicates a stable binding of methotrexate within the active site of the enzyme throughout the simulation. nih.gov
MM/PBSA Binding Free Energy-646.76 kJ/molQuantifies the strong binding affinity of methotrexate for the wild-type human dihydrofolate reductase. mdpi.com
Key Interacting ResiduesIle7, Glu30, Arg31, Asn64, Val115, Tyr121Highlights the specific amino acids in the active site that form crucial hydrogen bonds and van der Waals interactions with methotrexate. nih.gov

Mechanisms of Resistance to Methotrexate Hydrate in Preclinical Models

Cellular Transport System Alterations

The intracellular concentration of methotrexate (B535133) is a critical determinant of its cytotoxic activity. nih.gov Cancer cells can develop resistance by modifying the transport systems that govern the influx and efflux of the drug, thereby reducing its accumulation at the site of action.

The primary mechanism for methotrexate uptake into cells is through the Reduced Folate Carrier (RFC), also known as SLC19A1. nih.govresearchgate.net A common mechanism of methotrexate resistance in preclinical models involves the downregulation or functional impairment of this carrier protein. e-crt.orgaacrjournals.org

Studies in various cancer cell lines, including breast cancer, osteosarcoma, and leukemia, have consistently demonstrated a correlation between decreased RFC expression or activity and methotrexate resistance. aacrjournals.orgnih.govashpublications.orgnih.gov For instance, transport-deficient, methotrexate-resistant ZR-75-1 human breast cancer cells showed a significant decrease in RFC activity. nih.gov Similarly, in osteosarcoma, decreased RFC expression was observed in a high percentage of tumor samples, suggesting it as a key mechanism of intrinsic resistance. aacrjournals.orgnih.gov In leukemia cell lines, a marked decrease in RFC-mediated cellular uptake of methotrexate was identified as the underlying mechanism of resistance. ashpublications.org

Conversely, restoration of RFC function can re-sensitize resistant cells to methotrexate. Transfection of the human RFC1 gene into transport-deficient, methotrexate-resistant breast cancer cells resulted in a 250-fold increase in sensitivity to the drug. nih.gov This highlights the pivotal role of RFC in mediating methotrexate cytotoxicity. Preclinical studies have shown that exposure to methotrexate itself can lead to the down-regulation of RFC1 expression and activity, suggesting an adaptive resistance mechanism. documentsdelivered.com

Table 1: Impact of RFC1 Expression on Methotrexate (MTX) Sensitivity in Preclinical Models

Cell Line Cancer Type Change in RFC1 Expression/Function Consequence on MTX Sensitivity Reference
ZR-75-1 Human Breast Cancer Decreased activity Resistance nih.gov
ZR-75-1 (MTX(R)) Human Breast Cancer Transfected with RFC1 gene 250-fold increased sensitivity nih.gov
CCRF-CEM / MOLT-4 Human Leukemia Marked decrease in uptake (>10-fold) Resistance (>75-fold) ashpublications.org
Osteosarcoma Samples Human Osteosarcoma Decreased mRNA expression (in 65% of samples) Intrinsic resistance aacrjournals.org
Saos-2 Human Osteosarcoma Decreased gene expression Resistance e-crt.orgnih.gov

In addition to reduced uptake, cancer cells can acquire resistance by actively pumping methotrexate out of the cell. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that function as efflux pumps. e-crt.org Several members of this family have been implicated in methotrexate resistance.

Notably, multidrug resistance-associated proteins (MRP1, MRP2, MRP3, and MRP4) and the breast cancer resistance protein (BCRP), also known as ABCG2, have been identified as transporters capable of extruding methotrexate and its polyglutamated forms from the cell. ashpublications.orgnih.gov Overexpression of these pumps leads to a lower intracellular accumulation of the drug, thereby diminishing its therapeutic effect. researchgate.net

For example, ABCG2 has been shown to transport methotrexate, although it is considered a high-capacity, low-affinity substrate. clinpgx.org Interestingly, while it can transport methotrexate diglutamate and triglutamate, further polyglutamation abrogates its transport capabilities. clinpgx.org This suggests a complex interplay between drug metabolism and efflux-mediated resistance.

Table 2: ABC Transporters Implicated in Methotrexate Efflux

Efflux Pump Alternative Name Role in Methotrexate Resistance Reference
MRP1-4 ABCC1-4 Increased efflux of methotrexate ashpublications.org
BCRP ABCG2 Efflux of methotrexate and its short-chain polyglutamates nih.govclinpgx.org

Target Enzyme Modifications and Overexpression

The primary intracellular target of methotrexate is the enzyme dihydrofolate reductase (DHFR). nih.gov Alterations in this enzyme, either through increased production or structural changes that reduce drug binding, constitute a major class of resistance mechanisms.

One of the most well-documented mechanisms of acquired resistance to methotrexate is the amplification of the DHFR gene. e-crt.orgaacrjournals.orgnih.gov This genetic alteration leads to an increased number of DHFR gene copies, resulting in the overexpression of DHFR mRNA and, consequently, elevated levels of the DHFR protein. nih.govaacrjournals.org With more DHFR enzyme present, the standard concentrations of methotrexate are insufficient to inhibit the pathway, allowing DNA synthesis and cell proliferation to continue.

DHFR gene amplification is a common finding in methotrexate-resistant tumor cell lines. nih.gov For example, in HT29 colon cancer cells treated with increasing doses of methotrexate, DHFR amplification was observed, manifesting cytogenetically as homogeneously staining regions (HSRs) and double minutes (DMs). aacrjournals.org Similarly, studies in NIH 3T3 cells have shown that induced expression of the Ha-ras oncogene can lead to an increased frequency of methotrexate resistance and DHFR gene amplification. nih.gov Even low-level DHFR gene amplification (two to four copies) has been identified as a potentially significant cause of methotrexate resistance in relapsed acute lymphoblastic leukemia. nih.gov

Another mechanism of resistance involves genetic mutations within the DHFR gene that alter the structure of the enzyme's active site. nih.gov These point mutations can lead to amino acid substitutions that decrease the binding affinity of methotrexate for DHFR. nih.gov As a result, higher concentrations of the drug are required to achieve the same level of enzyme inhibition.

Several specific mutations in human DHFR have been identified in preclinical models that confer resistance. These include substitutions such as Gly15 to Trp, Leu22 to Arg or Phe, and Phe31 to Trp or Ser. nih.gov While these mutant DHFR variants exhibit greatly decreased inhibition by methotrexate, they may also have reduced catalytic efficiency. nih.gov Some research suggests that the necessity for significant gene amplification to compensate for this lowered efficiency, coupled with the fact that many of these substitutions require two-base changes, may make this an infrequent cause of clinical relapse. nih.gov

Folylpolyglutamate Synthetase (FPGS) Dynamics

The intracellular retention and efficacy of methotrexate are significantly enhanced by its conversion to methotrexate polyglutamates (MTX-PGs). researchgate.netnih.gov This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). semanticscholar.orgresearchgate.net The addition of multiple glutamate (B1630785) residues traps the drug within the cell and increases its inhibitory potency against DHFR and other folate-dependent enzymes. nih.govnih.gov

A critical mechanism of methotrexate resistance, therefore, involves alterations in this polyglutamylation process. aacrjournals.orgnih.gov Reduced activity or expression of FPGS is a common finding in methotrexate-resistant preclinical models. ashpublications.orgnih.govclinexprheumatol.org This deficiency leads to diminished intracellular retention of methotrexate, as the monoglutamated form can be more readily effluxed from the cell. researchgate.netelsevierpure.com

For instance, studies in leukemia cell lines have demonstrated that resistance to methotrexate can be associated with a marked loss in FPGS activity. ashpublications.org Depletion of FPGS has been linked to methotrexate resistance, and mutations or transcriptional downregulation of the FPGS gene have been observed in relapsed acute lymphoblastic leukemia patients. nih.gov The crucial role of FPGS is further underscored by findings that diminished polyglutamylation is a primary basis for intrinsic resistance in certain cancers, such as acute myelocytic leukemia. aacrjournals.orgelsevierpure.com

Table 3: Summary of Key Molecules in Methotrexate Hydrate (B1144303) Resistance

Molecule Gene Function Alteration in Resistance Consequence
Reduced Folate Carrier SLC19A1 / RFC1 Primary influx transporter for methotrexate Decreased expression or function Reduced intracellular methotrexate accumulation
ATP-binding cassette (ABC) transporters ABCC1-4, ABCG2 Efflux pumps for methotrexate Overexpression Increased efflux of methotrexate
Dihydrofolate Reductase DHFR Target enzyme of methotrexate Gene amplification or point mutations Overcomes methotrexate inhibition
Folylpolyglutamate Synthetase FPGS Catalyzes polyglutamylation of methotrexate Decreased expression or activity Reduced intracellular retention and efficacy of methotrexate

Decreased FPGS Activity and Polyglutamylation Deficiency

A primary mechanism of acquired resistance to Methotrexate Hydrate in preclinical models is the impairment of its intracellular polyglutamylation. nih.gov This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), is crucial for the retention and cytotoxic activity of methotrexate. nih.govclinpgx.org The addition of glutamate residues traps the drug inside the cell and enhances its inhibitory effect on target enzymes like dihydrofolate reductase (DHFR). clinpgx.orgmdpi.com

A deficiency in FPGS activity leads to a significant reduction in the synthesis of methotrexate polyglutamates (MTX-PGs), resulting in lower intracellular drug accumulation and subsequent resistance. nih.govresearchgate.net Preclinical studies in human leukemia cell lines have demonstrated a direct correlation between the reduction of FPGS activity and the extent of methotrexate resistance. nih.gov For instance, in CCRF-CEM human leukemia sublines selected for resistance to short-term methotrexate exposure, a profound decrease in FPGS activity was identified as the primary resistance mechanism. nih.gov In the R30dm subline, FPGS activity was reduced to as low as 1% of that in the parent cell line when using methotrexate as a substrate. nih.gov This deficiency in polyglutamylation was directly proportional to the level of drug resistance observed. nih.gov

Recent research has further elucidated that mutations or transcriptional downregulation of the FPGS gene can contribute to this resistance phenotype. nih.govresearchgate.net Studies have shown that at least 8% of relapsed acute lymphoblastic leukemia (ALL) patients acquire FPGS mutations following methotrexate therapy, and over 50% exhibit transcriptional downregulation of the gene. nih.gov In preclinical models, mutant FPGS proteins displayed a 30-66% reduction in enzymatic activity, which was concluded to directly confer resistance to methotrexate. researchgate.net This mechanism is not only relevant to leukemia but has also been implicated in resistance in other cancer models, such as colorectal cancer. nih.gov

Table 1: FPGS Activity and Methotrexate Resistance in Preclinical Leukemia Cell Models
Cell Line ModelKey FindingReference
CCRF-CEM R30dm (Human Leukemia)FPGS activity was ≤10% of the parental cell line with various folate substrates, directly correlating with resistance to short-term MTX exposure. nih.gov
7-OHMTX-resistant CCRF-CEM and MOLT-4 (Human Leukemia)Resistance was attributed to a >95% decrease in FPGS activity, conferring over 100-fold resistance to short-term MTX exposure. nih.govashpublications.orgresearchgate.net
Pediatric ALL models with FPGS mutationsMutant FPGS proteins showed a 30-66% reduction in polyglutamylation activity, directly contributing to MTX resistance. researchgate.net

Contributions of Metabolites to Resistance Phenotypes

Role of 7-Hydroxymethotrexate in Antifolate Resistance

The primary metabolite of methotrexate, 7-hydroxymethotrexate (7-OHMTX), plays a significant role in the development of antifolate resistance. nih.gov Formed by the hepatic aldehyde oxidase-mediated oxidation of the parent drug, 7-OHMTX can reach plasma concentrations exceeding those of methotrexate, particularly after high-dose therapy. ashpublications.org Although it is considerably less cytotoxic than methotrexate, 7-OHMTX can contribute to resistance through several mechanisms. researchgate.net

One key mechanism is the induction of a resistance phenotype characterized by severely impaired polyglutamylation. nih.gov In preclinical studies using human leukemia cell lines (CCRF-CEM and MOLT-4), continuous exposure to 7-OHMTX led to the development of cell lines with marked resistance not only to 7-OHMTX (>10-fold) but also to methotrexate itself (>75-fold). nih.govashpublications.orgresearchgate.net The molecular basis for this resistance was a dramatic decrease (over 95%) in FPGS activity. nih.govashpublications.org This is a distinct mechanism from that observed in cells made resistant by direct exposure to methotrexate, which often involves impaired drug uptake via the reduced folate carrier (RFC). nih.govresearchgate.net

Furthermore, 7-OHMTX can compete with methotrexate for cellular uptake through the RFC, albeit with a slightly lower affinity. ashpublications.orgresearchgate.net This competition can reduce the intracellular concentration of methotrexate, thereby diminishing its therapeutic effect. researchgate.net Studies in human melanoma cells indicated that 7-OHMTX could reduce the initial cellular uptake rate of radiolabeled methotrexate. researchgate.net The metabolite may also enhance the efflux of intracellular methotrexate, further contributing to a resistant state. researchgate.net

Table 2: Comparison of Resistance Mechanisms Induced by Methotrexate vs. 7-Hydroxymethotrexate in Leukemia Cell Lines
Inducing AgentCell LinesPrimary Resistance MechanismResulting MTX ResistanceReference
Methotrexate (MTX)CCRF-CEM, MOLT-4Decreased RFC-mediated uptake (>10-fold)>75-fold nih.govashpublications.orgresearchgate.net
7-Hydroxymethotrexate (7-OHMTX)CCRF-CEM, MOLT-4Decreased FPGS activity (>95%)>100-fold (short-term exposure) nih.govashpublications.orgresearchgate.net

Signaling Pathway Adaptations in this compound Resistance

Cellular signaling pathways that govern survival, proliferation, and metabolism are frequently altered in cancer cells, contributing to therapeutic resistance. nih.govfrontiersin.org In the context of methotrexate resistance, preclinical models have highlighted the role of pathways such as the PI3K/Akt/mTOR and Ras-MAPK signaling cascades. nih.govnih.gov

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival that is often hyperactivated in hematological malignancies and linked to drug resistance. nih.govoncotarget.com Activation of this pathway can support tumor cell viability and proliferation, counteracting the cytotoxic effects of chemotherapeutic agents. nih.gov In preclinical models of T-cell acute lymphoblastic leukemia (T-ALL), activation of the PI3K pathway has been suggested as a mechanism of resistance. nih.gov Interestingly, while PI3K inhibition showed synergistic effects with glucocorticoids, it displayed an antagonistic interaction with methotrexate in T-ALL cell lines, suggesting a complex interplay between these signaling networks and antifolate activity. nih.gov In Burkitt lymphoma models, cell lines resistant to chemotherapy exhibited increased activation of the PI3K/Akt pathway, and its inhibition led to a synergistic increase in the response to cytotoxic agents. oncotarget.com

The Ras-MAPK pathway is another critical signaling route implicated in cancer progression and drug resistance. nih.govmdpi.com This pathway can be reactivated in tumors that have developed resistance to targeted therapies. nih.gov Dysregulation of MAPK-related signaling has been linked to resistance against antifolates. nih.gov For example, overexpression of γ-glutamyl hydrolase (GGH), an enzyme that removes polyglutamates from methotrexate, may be linked to the dysregulation of pathways including MAPK and KRAS signaling, contributing to resistance. nih.gov The intricate network of signaling adaptations underscores the ability of cancer cells to evade the therapeutic pressures exerted by methotrexate through the activation of pro-survival and proliferative cascades.

Table 3: Role of Signaling Pathways in Methotrexate Resistance in Preclinical Cancer Models
Signaling PathwayPreclinical ModelObserved Role in ResistanceReference
PI3K/Akt/mTORT-cell Acute Lymphoblastic Leukemia (T-ALL)Pathway activation is linked to resistance. Inhibition of PI3K had an antagonistic effect with MTX. nih.gov
PI3K/Akt/mTORBurkitt LymphomaIncreased pathway activation was observed in chemoresistant cell lines. oncotarget.com
Ras-MAPKGeneral Cancer ModelsDysregulation of the pathway is linked to the overexpression of enzymes like GGH, contributing to MTX resistance. nih.govnih.gov

Design Principles for Novel this compound Analogues

The design of novel this compound analogues is guided by the need to modulate its interaction with biological targets, particularly dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS), and to improve its transport across cell membranes. Methotrexate (MTX) is a weak dicarboxylic acid mdpi.com. Modifications often focus on the glutamyl moiety, the pteridine (B1203161) ring, or the para-aminobenzoic acid portion of the molecule.

For instance, modifications of the glutamyl side chain have been explored by replacing it with different amino acids or peptides. Studies have shown that the α-COOH group of the glutamyl moiety is generally more critical for activity than the γ-COOH group alliedacademies.org. Derivatives with increased alkyl chain length at the α-COOH position can restore activity alliedacademies.org. Lysyl derivatives of methotrexate, synthesized by reacting the γ-COOH group with the amine group of lysine, showed less affinity to DHFR and decreased cytotoxic activity compared to methotrexate alliedacademies.org.

Another design principle involves modifying the phenyl ring or inserting additional atoms into the side chain. Replacing the phenyl ring with substituted phenyl or methylthiophene rings in fluorinated methotrexate derivatives has shown potent immunosuppressive activities nih.gov. Aza homologues, where a nitrogen atom is inserted between the phenyl ring and the carbonyl group, have also been synthesized, although some showed reduced inhibitory activity against DHFR compared to methotrexate researchgate.netnih.gov.

Computational methods, such as structure-based drug design and fragment-based approaches, are also employed to identify potential methotrexate analogues with improved efficacy and reduced toxicity researchgate.net. These approaches can help predict the binding affinity of designed molecules to target enzymes like hDHFR and AICART researchgate.net.

Synthetic Methodologies for Derivative Preparation

The synthesis of this compound derivatives employs various chemical methodologies depending on the desired structural modification. General approaches often involve modifying the existing functional groups of methotrexate or constructing the molecule with altered building blocks.

One common strategy for modifying the glutamyl moiety is through esterification or amide bond formation. Direct esterification methods have been used to prepare alkyl ester derivatives of methotrexate, although yields can be poor at room temperature, often requiring heating alliedacademies.org. Peptide coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) or diphenylphosphoryl azide (B81097) have been used to synthesize methotrexate γ-L-glutamate diethyl ester, methotrexate α-L-glutamate diethyl ester, and methotrexate α,γ-bis(L-glutamate tetraethyl ester) by reacting methotrexate with diethyl L-glutamate researchgate.net.

Synthesis of derivatives involving the pteridine moiety can utilize approaches like Method A and Method B as described in some studies. Method A involves initial alkylation of the aminobenzoic acid moiety with the pteridine moiety, followed by amide formation with an amino acid. Method B involves initial amide formation of an N-protected aminobenzoic acid moiety with an amino acid, followed by deprotection and alkylation with the pteridine moiety portico.org. Microwave-assisted methods have also been explored to improve reaction yields and reduce reaction times in the synthesis of methotrexate and pteridine-based derivatives researchgate.net.

For the preparation of methotrexate salts, a suitable combination of methotrexate as a di-anion with biocompatible counter ions is employed. This can involve using ion-exchange resins to prepare the methotrexate di-anion, followed by reaction with the desired counter ion rsc.org.

Ferrocenyl and organic methotrexate derivatives have been synthesized through conjugation reactions, often involving coupling agents like HOBt and DIC. acs.org. These reactions can be performed in solvents like DMF and DMSO acs.org.

Prodrug Design and Conjugation Strategies

Prodrug strategies for methotrexate aim to improve its physicochemical properties, such as solubility and bioavailability, and to enable targeted delivery to specific sites, thereby minimizing systemic exposure and toxicity mdpi.comresearchgate.netnih.gov. Prodrugs are typically inactive or less active forms of the drug that are converted into the active parent drug within the body, often at the target site.

Ester-Linked Prodrug Development

Ester linkages are commonly used in prodrug design to temporarily mask polar carboxylate groups, increasing lipophilicity and potentially improving membrane permeability rsc.org. Ester-linked methotrexate prodrugs can be designed to undergo hydrolysis in vivo, releasing the active methotrexate.

Studies have explored the synthesis of ester prodrugs by selectively esterifying the α-carboxyl group of methotrexate researchgate.netnih.govacs.org. This selective esterification can modulate the prodrug's activity and allow for gradual release of methotrexate upon hydrolysis researchgate.netacs.org. For example, coupling methotrexate sodium salt with benzylbromide derivatives can create ester-releasing groups acs.org. However, achieving high selectivity and purifying the resulting mixture of mono-, di-, and trisubstituted products can be challenging acs.org.

Esterification of methotrexate with polyethylene (B3416737) glycols (PEGs) of different molecular weights has also been investigated to improve solubility and create drug delivery systems. jst.go.jp. These polymeric esters (MTX-PEGs) are typically synthesized using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like triethylamine (B128534) (TEA) jst.go.jp.

Bisphosphonate-Vectorized Prodrugs for Targeted Delivery

Bisphosphonates have a high affinity for bone tissue due to their ability to bind to hydroxyapatite (B223615) crystals google.comjst.go.jp. This property makes them attractive vectors for targeting drugs to bone and bone-related pathologies, such as bone metastases or inflammatory joint diseases researchgate.netnih.govgoogle.comacs.org. Bisphosphonate-vectorized methotrexate prodrugs are designed to deliver methotrexate specifically to bone tissue, potentially increasing local drug concentration and reducing systemic side effects researchgate.netnih.govgoogle.com.

These prodrugs typically involve conjugating methotrexate to a bisphosphonate moiety via a linker. The linker is often designed to be cleavable at the target site, releasing the active methotrexate. For instance, a novel bone-targeted prodrug, 1102-39, utilizes a hydroxybisphosphonate (HBP) vector linked to methotrexate. researchgate.netnih.govnih.govacs.org. In this molecule, a cleavable ester group is incorporated as part of the linker, while methotrexate is also linked by a stable imine bond to the HBP vector researchgate.netnih.govacs.org. This design allows for selective esterification of the α-carboxyl group of methotrexate and progressive release of the drug in aqueous environments researchgate.netnih.govacs.org.

Previous research has also explored amide-linked bisphosphonate-methotrexate conjugates, typically at the γ-carboxyl group of methotrexate nih.gov. While some showed promising in vivo anticancer activity, they also exhibited increased systemic toxicity nih.gov. The development of ester-bonded bisphosphonate-methotrexate derivatives, such as 1102-39, represents an effort to improve the therapeutic index by enabling localized release acs.org.

Characterization of Synthesized Compounds

Characterization of synthesized this compound derivatives and prodrugs is crucial to confirm their structure, purity, and physicochemical properties. A range of analytical techniques is employed for this purpose.

Spectroscopic and Elemental Analysis

Spectroscopic methods are widely used to elucidate the structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a primary technique for confirming the molecular structure and identifying the positions of modifications rsc.orgnih.govuobaghdad.edu.iqfrontiersin.org. Infrared (IR) spectroscopy is used to identify functional groups present in the molecule, such as ester or amide bonds jst.go.jpnih.govuobaghdad.edu.iqnih.gov. UV-Vis spectroscopy can also be used for characterization, particularly for compounds containing chromophores like the pteridine ring system of methotrexate uobaghdad.edu.iqfrontiersin.org.

Elemental analysis (CHN analysis) is performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compounds, which helps to confirm the empirical formula and purity rsc.orgnih.govuobaghdad.edu.iqchalcogen.ro. Other techniques like mass spectrometry (MS), including HPLC-mass spectrometry (HPLC-MS), are used to determine the molecular weight and confirm the identity of the synthesized products acs.orgfrontiersin.org. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and physical state of the compounds, including the presence of complexed water molecules in hydrates jst.go.jpnih.govchalcogen.rocsic.es. Techniques like Gel Permeation Chromatography (GPC) can be used to determine the molecular weight of polymeric conjugates and confirm the drug-to-polymer ratio jst.go.jp.

This compound is a crystalline solid with the molecular formula C₂₀H₂₂N₈O₅ · xH₂O, where x represents the number of water molecules of hydration sigmaaldrich.comottokemi.combiomol.comsigmaaldrich.comsigmaaldrich.com. It is also known by synonyms such as 4-Amino-10-methylfolic acid hydrate and L-Amethopterin hydrate nih.gov. The anhydrous basis molecular weight is 454.44 g/mol ottokemi.comsigmaaldrich.com. This compound is generally described as a yellow to yellow-orange or bright yellow-orange, odorless, crystalline powder ottokemi.comnih.gov.

While information on the detailed synthesis of this compound itself was not explicitly found in the search results, the synthesis of methotrexate (the parent compound) is referenced drugbank.com. Research into the chemical modification of methotrexate often focuses on creating derivatives or salts with altered properties, such as improved solubility or stability. For example, studies have explored the synthesis of methotrexate-derived salts by combining methotrexate with various biocompatible counter ions to potentially tune properties like solubility, permeability, and stability rsc.org. This research aims to enhance the therapeutic activity and potentially reduce side effects compared to the original methotrexate rsc.org. Different counter-ion combinations can lead to variations in the resulting salt structure and hydration rsc.org.

Synthesis and Chemical Modification Research of Methotrexate Hydrate Derivatives

Investigation of Molecular Stability and Reactivity

The molecular stability and reactivity of methotrexate hydrate (B1144303) are influenced by various factors, including pH, temperature, light, and the presence of other chemicals or excipients.

Methotrexate is known to be sensitive to moisture and can undergo hydrolytic breakdown when exposed to water, leading to the formation of degradation products such as methotrexate dihydrofolate . Oxidative degradation can also occur upon exposure to oxygen, light, or high temperatures, potentially forming products like 7-hydroxy-methotrexate . Employing strategies such as using desiccants, hermetic packing, including antioxidants, or purging with inert gases like nitrogen during storage can help protect against moisture and oxidative degradation . Storing methotrexate at reduced temperatures, such as refrigeration, can also impede chemical degradation processes .

The pH of a solution significantly impacts the stability of methotrexate. Methotrexate has been found to precipitate out of solution at pH below 6.0 google.com. At pH values above 7.0, there can be an increase in degradation google.com. The preferred pH range for attaining desired solubility and controlling the generation of impurities/degradation products is suggested to be between 6.5 and 7.0 google.com. Beyond pH 7.0, the amounts of impurities/degradation products can increase dramatically google.com.

Photodegradation is another important degradation pathway for methotrexate in aqueous environments researchgate.netnih.gov. Studies on the photodegradation of methotrexate under simulated solar irradiation have shown that it can undergo self-sensitized photodegradation nih.gov. The degradation rate can be influenced by the initial concentration, and phototransformation byproducts, such as pteridine (B1203161) derivatives, can contribute to the self-sensitized process nih.gov. Photodegradation can lead to products resulting from N-demethylation, glutamic acid oxidation, and C-N cleavage researchgate.net. Using light-resistant packaging, such as amber bottles or opaque materials, can help avert photodegradation .

Thermal stability studies indicate that methotrexate hydrate is stable up to a certain temperature before losing its water molecules of hydration and then decomposing chalcogen.ro. One study revealed that methotrexate is stable as a hydrate up to 127 °C, and then as an anhydrous substance up to 194 °C chalcogen.ro.

Research on the stability of methotrexate in different intravenous solutions highlights the influence of the diluent. In one study, methotrexate at concentrations of 0.2 and 20 mg/mL in 0.9% sodium chloride injection was stable for 28 days when stored at 25 °C and protected from light, with only minor increases in degradation products nih.gov. However, in 5% dextrose injection, the 20 mg/mL solution was stable for 28 days with minor degradation product formation, while the 0.2 mg/mL solution was stable for only 3 days, showing a significant increase in an unknown impurity at later time points nih.gov.

The reactivity of methotrexate can also involve interactions with other chemical species. For instance, studies have explored the oxidation of methotrexate by high-valent metal-oxo species like ferrate (Fe(VI)) and permanganate (B83412) (Mn(VII)) in water, investigating the reaction pathways and oxidized products hep.com.cn. Ketonization and cleavage of the peptide bond were identified as initial reaction pathways in these oxidation processes hep.com.cn.

The incorporation of methotrexate into drug delivery systems, such as nanoceramic carriers, can also impact its stability and release profile rsc.org. Research has investigated the pH-dependent chemical stability of methotrexate when intercalated in materials like magnesium aluminium layered double hydroxide (B78521) (LDH) rsc.org. Using specific methods for intercalation at controlled pH (e.g., pH 7.00) can help ensure maximum stability and prevent the formation of degradation byproducts like N10-methyl folic acid rsc.org.

Here is a summary of some stability findings:

ConditionObservationReference
Aqueous solution, pH < 6.0Precipitation can occur. google.com
Aqueous solution, pH > 7.0Increased degradation. google.com
Aqueous solution, pH 6.5 - 7.0Preferred range for solubility and controlled degradation. google.com
Exposure to moistureUndergoes hydrolytic breakdown, forming degradation products.
Exposure to oxygen, light, or high temperaturesUndergoes oxidative degradation, forming products like 7-hydroxy-methotrexate.
Aqueous solution, pH 7 or 3, in the darkRemained stable for at least 24 hours. researchgate.net
Aqueous solution, irradiated at 254 nmDegraded (e.g., ~40% degradation at pH 7, ~27% at pH 3 after 3 hours). researchgate.net
In 0.9% NaCl injection (0.2 & 20 mg/mL), 25°C, protected from lightStable for 28 days. nih.gov
In 5% dextrose injection (20 mg/mL), 25°C, protected from lightStable for 28 days. nih.gov
In 5% dextrose injection (0.2 mg/mL), 25°C, protected from lightStable for only 3 days. nih.gov
Solid state (hydrate)Stable up to 127 °C. chalcogen.ro
Solid state (anhydrous)Stable up to 194 °C. chalcogen.ro

Innovations in Methotrexate Hydrate Delivery System Research

Nanocarrier Formulation and Engineering

Nanocarriers offer unique characteristics such as a large surface-to-volume ratio, potential for enhanced permeation and retention (EPR) effect, extended blood circulation time, biodegradability, and the ability to provide sustained drug release. scivisionpub.com Various types of nanocarriers have been investigated for methotrexate (B535133) hydrate (B1144303) delivery.

Polymeric Nanoparticle Systems

Polymeric nanoparticles (PNPs) are colloidal drug delivery systems typically ranging from 10 to 1,000 nm, formulated using biodegradable or non-biodegradable polymers. nih.gov Both synthetic polymers like poly(lactic-co-glycolic acid) (PLGA) and natural polymers such as chitosan (B1678972) have been explored for MTX-loaded PNPs. nih.govwalshmedicalmedia.com These systems can improve drug efficacy for crossing biological barriers, including the blood-brain barrier, and demonstrate therapeutic efficacy against certain cancers. nih.gov For instance, MTX-encapsulated polymeric nanoparticles using methoxy (B1213986) poly(ethylene glycol)-grafted chitosan copolymer have been prepared, showing sizes between 50 and 300 nm and high loading efficiency. walshmedicalmedia.com The preparation methods for PNPs include solvent evaporation, nano-precipitation, emulsification, and ionic gelation. nih.govwalshmedicalmedia.commdpi.com

Liposomal and Niosomal Encapsulation

Liposomes, composed of lipid bilayers, and niosomes, formed from non-ionic surfactants, are vesicular nanocarriers capable of entrapping both hydrophilic and lipophilic drugs. ijpsjournal.com They have been extensively investigated for methotrexate hydrate delivery to alter pharmacokinetic profiles, organ distribution, and metabolism. ijpsjournal.com

Liposomal formulations of MTX have been prepared using methods like thin-film hydration with various phospholipids (B1166683) and cholesterol. scivisionpub.comnih.gov PEGylated liposomes (stealth liposomes) have been developed to evade phagocytic uptake, prolong circulation time, and potentially enable active targeting. nih.govsci-hub.se Studies have shown that liposomes can improve the delivery of MTX, with some formulations achieving high encapsulation efficiency and sustained release. sci-hub.se

Niosomes, being biodegradable, relatively non-toxic, and more stable and inexpensive than liposomes, serve as an alternative vesicular system. ijpsjournal.com They are typically formed by hydrating a mixture of non-ionic surfactant and cholesterol. ijpsjournal.com Niosomes have been shown to encapsulate MTX with good entrapment efficiency and therapeutic output. mdpi.com Preparation methods include thin-film hydration and multiple extrusion methods, with factors like surfactant type, cholesterol content, and hydration conditions influencing vesicle size and stability. ijpsjournal.commdpi.comnih.gov

Solid Lipid Nanoparticle Development

Solid lipid nanoparticles (SLNs) are colloidal lipid nanoparticles composed of a solid lipid matrix at room and body temperature. scivisionpub.com They can enhance the bioavailability of entrapped drugs and improve tissue distribution and targeting. mdpi.com MTX-loaded SLNs have been developed and incorporated into suitable gel bases for potential topical applications. scivisionpub.com Nanostructured lipid carriers (NLCs), considered second-generation SLNs, are formulated by mixing solid and liquid lipids, offering advantages such as improved physical stability, higher drug entrapment efficiency, and modulated drug release compared to SLNs. scivisionpub.comnih.gov MTX-loaded NLCs have been explored for transdermal delivery. mdpi.com

Hydrogel-Based Delivery Platforms

Hydrogels are three-dimensional polymeric networks with a high capacity for absorbing biological fluids. nih.gov Their porous structure and swelling properties make them suitable for controlled drug delivery. nih.gov Hydrogels of various compositions, including natural polymers like chitosan and hyaluronic acid, and synthetic polymers, have been investigated for MTX delivery. nih.govmdpi.com

Hydrogels can provide sustained release of MTX and can be designed to be thermo-sensitive, forming gels at physiological temperature, or pH-sensitive, releasing the drug in response to changes in pH. nih.govwalshmedicalmedia.commdpi.com Injectable thermo-sensitive hydrogels loaded with MTX have shown potential for sustained release at tumor sites. frontiersin.org Hydrogel-based microneedle arrays are also being explored for transdermal MTX delivery, allowing for controlled drug diffusion across the skin. nih.govnih.govmdpi.com

Dendrimeric Nanocarrier Systems

Dendrimers are highly branched, well-defined polymeric nanocarriers with a high drug-loading capacity, low polydispersity, and resistance to degradation. mdpi.com Poly(amidoamine) (PAMAM) dendrimers and poly-lysine dendrimers have been investigated for methotrexate delivery. mdpi.commdpi.comacs.org

MTX can be conjugated to dendrimers, and the properties of the conjugate, including interaction with proteins like folate binding protein, can be influenced by the linker used. acs.orgmonash.edu Dendrimer-based systems can provide targeted delivery, especially when conjugated with targeting ligands like folic acid. mdpi.commdpi.com Research has explored strategies for controlled release of MTX from dendrimers, including the use of photocleavable linkers. mdpi.com

Strategies for Controlled and Sustained Release

A key objective in developing advanced delivery systems for this compound is to achieve controlled and sustained drug release. This can help maintain therapeutic levels for longer periods, reduce dosing frequency, and potentially minimize fluctuations in plasma concentration associated with toxicity. nih.govgoogle.com

Various nanocarrier systems inherently offer sustained release properties due to the controlled diffusion or degradation of the carrier matrix. scivisionpub.comgoogle.comnih.gov For instance, hydrogels can control MTX release through their swelling behavior, crosslinking density, and degradation rate. nih.govacs.org Polymeric nanoparticles and lipid-based systems like SLNs and NLCs are designed to release the encapsulated drug gradually. scivisionpub.comnih.gov

Specific strategies employed to achieve controlled and sustained release include:

Polymer Matrix Properties: Utilizing polymers with specific degradation rates or swelling characteristics that influence drug diffusion. nih.govmdpi.comnih.govacs.org

Encapsulation Efficiency and Drug Loading: Higher drug loading within the carrier can impact the release profile. walshmedicalmedia.comsci-hub.se

Carrier Structure and Composition: The architecture of liposomes (e.g., bilayer thickness), the composition of niosomes (surfactant and cholesterol ratio), and the lipid mixture in NLCs can modulate release. ijpsjournal.comsci-hub.senih.govmdpi.com

Stimuli-Responsive Systems: Designing carriers that release MTX in response to specific triggers like pH, temperature, or light, which can be particularly useful for targeted delivery to disease sites. nih.govwalshmedicalmedia.commdpi.commdpi.comnih.govmdpi.com

Surface Modification: Modifying the surface of nanocarriers, for example, with PEGylation, can affect drug release kinetics and prolong circulation time, contributing to sustained exposure. nih.govsci-hub.se

Incorporation of Additives: Including materials like carbon nanotubes in hydrogels can reduce the MTX release rate and provide more controllable release behavior. acs.org

Research findings indicate that these strategies can lead to sustained release profiles, with some formulations demonstrating drug release over periods up to 48 or 96 hours. walshmedicalmedia.commdpi.comnih.gov

Data Table: Examples of this compound Nanocarrier Systems and Properties (Based on Search Results)

Nanocarrier TypeComposition ExamplesSize Range (approx.)Encapsulation Efficiency (approx.)Release Profile NotesSource
Polymeric NanoparticlesPoly-acrylamide-grafted- gum ghatti (PAAm-g-Gg)238 - 1064 nm39 - 48%pH-sensitive release, minimal release at pH 1.2, high at pH 7.4 walshmedicalmedia.com
Polymeric NanoparticlesMethoxy poly(ethylene glycol)-grafted chitosan (ChitoPEG)50 - 300 nm65 - 94%Spherical shape observed walshmedicalmedia.com
LiposomesPC, Oleic acid (Deformable Liposomes)Not specifiedNot specifiedInvestigated for in vitro permeability scivisionpub.com
LiposomesDPPC, DSPC (Conventional), DSPE-MPEG 2000 (Stealth)Not specifiedOptimized Drug:Lipid ratio 1:5Investigated for in vitro release profile nih.gov
NiosomesNon-ionic surfactant, Cholesterol, Diacetyl phosphate (B84403)Controlled by extrusionGood entrapment efficiencyControlled release rate ijpsjournal.commdpi.comnih.gov
Solid Lipid NanoparticlesSolid and liquid lipids, SurfactantsNot specifiedImproved entrapment/loadingModulated drug release scivisionpub.comnih.gov
HydrogelsPolymeric networks (natural/synthetic)3D structureNot specifiedControlled release by swelling/crosslinking/degradation nih.govacs.org
HydrogelsChitosan, β-glycerophosphate, Carbon nanotubesNot specifiedNot specifiedDecreased release rate with CNTs acs.org
HydrogelsGelatin, Polyvinyl Alcohol (Gel/PVA)Not specifiedNot specifiedpH-sensitive, non-Fickian release kinetics mdpi.com
DendrimersPoly(amidoamine) (PAMAM), Poly-lysineNanoscaleHigh loading capacityPotential for controlled release (e.g., photocleavable linker) mdpi.commdpi.com

In Vitro Release Kinetics Studies

In vitro release kinetics studies are fundamental in evaluating the performance of novel this compound delivery systems. These studies assess the rate and extent to which MTX is released from the carrier system under controlled laboratory conditions, often simulating physiological environments. The goal is typically to achieve a sustained or controlled release profile, avoiding the burst release often observed with conventional formulations and maintaining therapeutic concentrations over a longer period nih.govscielo.brinnovareacademics.in.

Various delivery systems have been investigated for their MTX release characteristics. For instance, studies on hydrogels have shown their potential for sustained MTX release. One study involving an in-situ thermoresponsive and injectable gel formulated with hydroxypropyl methylcellulose, polycarbophil, and pluronic F-127 demonstrated a release of 93.26 ± 2.39% of MTX over 96 hours researchgate.netmdpi.com. Another study on methotrexate-loaded transfersomal gels showed sustained release over 24 hours through a dialysis membrane scielo.br. Liposomal formulations have also been explored, with some PEGylated methotrexate liposomes exhibiting over 90% drug release within 4 days in phosphate buffer (pH 7.4) innovareacademics.in.

The release kinetics can be influenced by the composition and structure of the delivery system, as well as the surrounding environment. For example, the concentration of polymers in hydrogels can affect the release rate ub.eduresearchgate.net. Mathematical models, such as the Higuchi diffusion model, are often used to analyze and describe the drug release mechanisms from these systems mdpi.comscielo.br.

Table 1 provides illustrative data on the in vitro release of Methotrexate from different delivery systems based on reported findings.

Table 1: Illustrative In Vitro Methotrexate Release from Various Delivery Systems

Delivery System TypeComposition ExamplesRelease MediumTemperature (°C)Key Finding (e.g., % Release at Time)Source
In-situ Thermoresponsive Injectable GelHPMC, Polycarbophil, Pluronic F-127Not specifiedNot specified93.26 ± 2.39% at 96 hours researchgate.netmdpi.com
Transfersomal GelTransfersomes in Carbopol gelDialysis membrane in PBS (pH 7.4)37Sustained release over 24 hours scielo.br
PEGylated LiposomesHydrogenated Soy Phosphatidyl Choline, Cholesterol, PEGPBS (pH 7.4)Not specified>90% at 96 hours innovareacademics.in
Gelatin/Polyvinyl Alcohol (Gel/PVA) HydrogelGelatin, Polyvinyl AlcoholPBS (pH 7.4)Not specified82.32 ± 0.48% at pH 7.4 (Sample A1) ub.edu
DNA Tetrahedron (MTX-TET)DNA tetrahedron, Hyaluronic acid (HA)PBS (pH 7.4)Not specified14.0% at 24 hours mdpi.comnih.gov
DNA Tetrahedron (MTX-TET)DNA tetrahedron, Hyaluronic acid (HA)PBS (pH 5.0)Not specified83.4% at 24 hours mdpi.comnih.gov

Note: Data are illustrative and represent findings from specific formulations within the cited studies.

pH-Responsive Release Mechanisms

pH-responsive delivery systems are designed to release their drug payload preferentially in environments with a specific pH, such as the slightly acidic tumor microenvironment or inflammatory sites ub.edumdpi.comnih.govresearchgate.net. This targeted release mechanism can enhance the efficacy of this compound while minimizing its exposure to healthy tissues, thereby reducing systemic toxicity mdpi.comnih.gov.

Several materials and strategies have been employed to create pH-responsive MTX delivery systems. For example, DNA tetrahedrons have been shown to release MTX more rapidly in acidic conditions (pH 5.0) compared to neutral pH (pH 7.4) mdpi.comnih.gov. One study reported an 83.4% release at pH 5.0 after 24 hours, while only 14.0% was released at pH 7.4 mdpi.comnih.gov. Similarly, pH-responsive magnetic hydrogel beads based on Fe3O4 nanoparticles and chitosan have been developed, exhibiting good cytocompatibility and high anti-tumor activity nih.gov. Gelatin and polyvinyl alcohol (Gel/PVA) hydrogels have also been investigated as pH-sensitive matrices for MTX delivery, showing varying release profiles depending on the pH of the release media ub.edu. Nanohydrogels based on poly(hydroxyethyl methacrylate) cross-linked with poly(ethyleneglycol) diacrylate have demonstrated faster MTX release rates in acidic pH researchgate.net.

This pH-sensitive behavior is often achieved by incorporating materials that undergo changes in swelling, degradation, or solubility in response to pH variations nih.govub.edu. This allows for targeted drug release at the desired pathological site, improving the therapeutic index of this compound.

Preclinical Evaluation of Delivery Systems

Preclinical evaluation is a critical step in the development of novel this compound delivery systems, involving both in vitro and in vivo studies to assess their potential efficacy and safety before clinical trials. These evaluations provide crucial data on how the delivery system interacts with biological systems, including cellular uptake, biodistribution, and the underlying mechanisms of enhanced delivery.

In Vitro Cellular Uptake and Subcellular Localization

In vitro cellular uptake studies are performed to understand how efficiently delivery systems are internalized by target cells and their subsequent localization within the cells. This is particularly important for this compound, as its mechanism of action involves intracellular targets like dihydrofolate reductase wikipedia.orgguidetopharmacology.orgnih.gov. Enhanced cellular uptake can lead to higher intracellular drug concentrations and improved therapeutic effects frontiersin.org.

Studies have investigated the cellular uptake of MTX delivered by various nanocarriers in different cell lines. For instance, solid lipid nanoparticles (SLNs) have shown increased cellular uptake of MTX in MCF-7 and HeLa cells compared to free MTX frontiersin.org. One study reported a 20-fold higher uptake in MCF-7 cells and 10-fold higher uptake in HeLa cells with MTX-NLCs frontiersin.org. Polymeric mixed micelles conjugated with MTX have also demonstrated enhanced cellular uptake in folate receptor-rich cancer cells frontiersin.orgnih.gov. These micelles were found to be internalized through both caveolae- and clathrin-mediated endocytosis in an energy-dependent and folate receptor-dependent manner nih.gov. Confocal imaging is a common technique used to visualize the cellular uptake and subcellular localization of fluorescently labeled MTX or delivery systems researchgate.nettandfonline.com.

Table 2 presents examples of in vitro cellular uptake findings for different Methotrexate delivery systems.

Table 2: Illustrative In Vitro Cellular Uptake of Methotrexate Delivery Systems

Delivery System TypeCell Line(s)Key Finding (e.g., Increased Uptake vs. Free MTX)Mechanism Involved (if reported)Source
Solid Lipid Nanoparticles (NLCs)MCF-7, HeLa20x higher in MCF-7, 10x higher in HeLaNot specified frontiersin.org
Polymeric Mixed Micelles (MTX-conjugated)KBvSignificantly enhanced uptakeCaveolae- and clathrin-mediated endocytosis frontiersin.orgnih.gov
PF@MTX Nanoparticles143B cellsNanoparticles able to enter cellsNot specified tandfonline.com
DNA Tetrahedron (MTX-TET)MacrophagesSuccessfully target macrophagesNot specified mdpi.comnih.gov

Note: Data are illustrative and represent findings from specific formulations within the cited studies.

In Vivo Biodistribution in Animal Models

In vivo biodistribution studies in animal models are essential to evaluate where the this compound and its delivery system travel within a living organism. These studies provide insights into the circulation time, accumulation in target tissues (such as tumors or inflamed joints), and clearance from the body frontiersin.orgresearchgate.netmdpi.comnih.gov. Altering the biodistribution to favor accumulation at the disease site while minimizing exposure to healthy organs is a primary goal of developing targeted delivery systems acs.org.

Studies have shown that delivery systems can significantly alter the biodistribution of MTX compared to the free drug. For instance, polymeric nanoparticles containing MTX have demonstrated higher concentrations of the drug in lymph nodes and spleen, while showing decreased concentrations in the kidney and liver compared to free MTX mdpi.com. This altered distribution was attributed to prolonged blood retention and reduced renal and hepatic uptake mdpi.com. Solid lipid nanoparticles (SLNs) loaded with MTX have shown distribution mainly in the liver and kidneys when administered intravenously as a solution, but their distribution profile can be influenced by the formulation researchgate.net. Magnetic microspheres conjugated with MTX have been evaluated for their distribution in rats bearing brain tumors, showing diffuse distribution in the tumor tissue nih.gov.

Biodistribution studies often involve administering labeled MTX or delivery systems to animals and measuring the drug concentration in various organs and tissues at different time points nih.gov. This data helps in understanding the in vivo behavior of the delivery system and its potential for targeted delivery.

Mechanistic Insights into Enhanced Delivery Efficacy

Understanding the mechanisms by which novel delivery systems enhance the efficacy of this compound is crucial for rational design and optimization. These mechanisms can involve improved solubility and stability of MTX, prolonged circulation half-life, targeted accumulation at the disease site, enhanced cellular uptake, and controlled intracellular release nih.govscivisionpub.comacs.org.

Targeting ligands conjugated to delivery systems can facilitate receptor-mediated uptake by specific cells that overexpress those receptors, such as folate receptors in certain cancer cells frontiersin.orgnih.govmdpi.com. Methotrexate itself has some affinity for folate receptors, which can be exploited in targeted delivery systems nih.govmdpi.com. Delivery systems can also protect MTX from degradation and premature clearance, leading to increased drug concentrations at the target site acs.org. Furthermore, some systems are designed to release MTX in response to specific stimuli present in the disease microenvironment, such as low pH or elevated enzyme levels ub.edumdpi.comnih.govresearchgate.net.

Preclinical Research Models for Methotrexate Hydrate Studies

In Vitro Cell Culture Model Systems

In vitro models provide a controlled environment to investigate the cellular and molecular effects of methotrexate (B535133) hydrate (B1144303). These systems are crucial for high-throughput screening, mechanistic studies, and understanding the intricacies of drug response and resistance at the cellular level.

Leukemia Cell Lines for Antifolate Response Studies

Acute lymphoblastic leukemia (ALL) cell lines are fundamental in studying the antifolate response to methotrexate. The intracellular accumulation of active methotrexate polyglutamates (MTXPGs) is a key determinant of its cytotoxic effect. nih.gov Studies using human ALL cell lines have demonstrated that the expression of folate transporters, such as SLC19A1, and enzymes like folylpolyglutamate synthase (FPGS) are critical for MTXPG accumulation. nih.gov Overexpression of SLC19A1 in these cell lines leads to increased intracellular MTXPGs, while knocking down either SLC19A1 or FPGS results in a significant decrease. nih.gov

The apoptotic response of ALL cells to methotrexate is a primary mechanism of its therapeutic action. jhrlmc.com Research on ALL cell lines has identified several pathways involved in methotrexate-induced apoptosis, including the disruption of mitochondrial membrane potential, activation of the JNK signaling pathway, and modulation of BCL-2 family proteins. jhrlmc.com Furthermore, methotrexate treatment has been shown to alter the expression and activity of various enzymes and transporters within the folate pathway in ALL cells. jhrlmc.com Antagonistic effects on methotrexate-induced cell-cycle arrest and apoptosis have been observed in leukemia cell lines when combined with certain polyphenols, an effect correlated with increased glutathione levels and reduced DNA damage. oncotarget.com

Cell Line TypeKey Research Findings on Methotrexate Response
Acute Lymphoblastic Leukemia (ALL)Intracellular accumulation of active methotrexate polyglutamates (MTXPGs) is crucial for efficacy. nih.gov
Human ALL Cell LinesExpression of SLC19A1 and FPGS genes influences MTXPG accumulation. nih.gov
Leukemia Cell LinesMethotrexate induces apoptosis through mitochondrial disruption and JNK signaling. jhrlmc.com
Leukemia Cell LinesPolyphenols can antagonize methotrexate's effects by increasing glutathione levels. oncotarget.com

Osteosarcoma Cell Models for Resistance Investigations

Osteosarcoma, a common bone cancer, often develops resistance to high-dose methotrexate, a key component of its treatment regimen. nih.gov Various osteosarcoma cell lines have been instrumental in investigating the mechanisms underlying this resistance. For instance, the Saos-2/MTX4.4 cell line, a methotrexate-resistant variant of the Saos-2 cell line, exhibits moderate resistance to methotrexate. nih.gov Studies on this cell line suggest that resistance may be linked to the downregulation of folate carrier gene expression, leading to reduced cellular influx of the drug. nih.gov

Another super methotrexate-resistant osteosarcoma cell line, 143B-MTXSR, was developed from the parental 143B cell line and is 5,500 times more resistant to methotrexate due to extreme overexpression of dihydrofolate reductase (DHFR). iiarjournals.org Interestingly, primary osteosarcoma cells have been shown to be inherently resistant to methotrexate in vitro, while being sensitive to other chemotherapeutic agents like cisplatin and doxorubicin. plos.org This intrinsic resistance may be associated with cancer stem cell markers. plos.org Investigations into single-nucleotide polymorphisms (SNPs) in methotrexate-resistant and -sensitive human osteosarcoma cell lines have revealed allele changes in genes like SLC19A1 and MTHFR that may contribute to resistance. frontiersin.org

Osteosarcoma Cell LineResistance Mechanism/Finding
Saos-2/MTX4.4Downregulation of folate carrier gene expression leading to reduced drug influx. nih.gov
143B-MTXSRExtreme overexpression of dihydrofolate reductase (DHFR). iiarjournals.org
Primary Osteosarcoma CellsIntrinsic resistance, potentially linked to cancer stem cell markers. plos.org
MTX-resistant Human Osteosarcoma Cell LinesAllele changes in genes such as SLC19A1 and MTHFR. frontiersin.org

In Vivo Animal Models of Disease and Intervention

In vivo animal models are critical for studying the systemic effects of methotrexate hydrate, including its efficacy in disease states, pharmacokinetics, and interactions with the host's physiology and microbiome.

Murine Models of Inflammatory Conditions (e.g., Imiquimod-Induced Psoriasis)

The imiquimod (IMQ)-induced psoriasis mouse model is a widely used tool for investigating the pathogenesis of psoriasis and the efficacy of therapeutic interventions. nih.govimavita.com Topical application of imiquimod induces skin lesions with characteristics typical of psoriasis, including scaling, erythema, and thickening. nih.gov Studies using this model have demonstrated that methotrexate administration can significantly ameliorate these psoriatic lesions. nih.govresearchgate.net Methotrexate treatment has been shown to inhibit the proliferation and differentiation of keratinocytes in this model. nih.gov This murine model is considered a reliable preclinical tool for screening and testing new anti-psoriatic drugs. imavita.com The model exhibits features of human psoriasis such as epidermal hyperplasia, hyperkeratosis, and dermis inflammation, along with the induction of the IL-17/IL-23 axis. imavita.com

Rodent Models for Pharmacodynamic and Resistance Studies

Rodent models are extensively used to study the pharmacokinetics (PK) and pharmacodynamics (PD) of methotrexate. Studies in healthy and collagen-induced arthritic rats have been employed to investigate the relationship between methotrexate exposure, its polyglutamated metabolites, and its therapeutic and toxic effects. nih.gov These models have shown that the timing of drug administration is crucial for its effectiveness. nih.gov Pharmacokinetic-pharmacodynamic modeling in mice has revealed that methotrexate-induced toxicity is highly dependent on the dosing protocol. nih.gov For example, the maximally tolerated dose was found to be significantly higher with bolus administration compared to continuous infusion. nih.gov

Animal models have also been crucial in understanding methotrexate resistance in vivo. Transplantation of bone marrow from transgenic mice expressing methotrexate-resistant dihydrofolate reductase (DHFR) into normal recipients confers resistance to methotrexate, protecting them from its toxic effects. aacrjournals.org

Models for Studying Gut Microbiota Interactions

The interaction between methotrexate and the gut microbiota is a growing area of research, with rodent models playing a pivotal role. Studies in male Sprague-Dawley rats have revealed a dose-dependent, two-way interaction between methotrexate and the gut microbiome. nih.govresearchgate.net Low doses of methotrexate were associated with an increase in the relative abundance of Firmicutes over Bacteroidetes, while high doses had the opposite effect. nih.govresearchgate.net Methotrexate administration has been shown to alter the gut microbiota, which in turn can influence the drug's metabolism and potential toxicity. nih.gov For instance, changes in the gut microbiota can affect the activity of bacterial enzymes like carboxypeptidase glutamate (B1630785) 2 (CPDG2), which is involved in the detoxification of methotrexate. nih.gov

Humanized mouse models, where germ-free mice are colonized with human fecal microbiota, have also been used to study these interactions. nih.gov In such models, methotrexate has been shown to significantly alter the gut microbiota composition. nih.gov These changes in the microbial community induced by methotrexate can have downstream effects on the host's immune system. nih.govfrontiersin.org

Assessment of this compound Activity in Preclinical Pathways

This compound's therapeutic effects are underpinned by its influence on fundamental cellular and inflammatory processes. Preclinical research has extensively investigated its activity, providing insights into its mechanisms of action. This involves detailed analysis of cellular proliferation and apoptosis, as well as the modulation of key inflammatory biomarkers in various animal models.

Analysis of Cellular Proliferation and Apoptosis Markers

This compound's impact on cell division and programmed cell death is a cornerstone of its efficacy, particularly in neoplastic and inflammatory conditions characterized by excessive cell proliferation.

In a study investigating an animal model of neural tube defects induced by methotrexate, a significant increase in apoptosis in neuroepithelial cells was observed using the TUNEL assay. nih.gov This was accompanied by enhanced expression of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov Conversely, the expression of phosphohistone H3, a marker of cell proliferation, was greatly decreased, indicating an anti-proliferative effect. nih.gov Microarray analysis in this model revealed the upregulation of several apoptosis-related genes, including Endog, Trp53, Casp3, and Bax, while proliferation-related genes such as Ptch1, Pla2g4a, and Foxg1 were downregulated. nih.gov

The induction of apoptosis by methotrexate is a multifaceted process. It can "prime" cells for apoptosis through both mitochondrial and death receptor pathways in a Jun N-terminal kinase (JNK)-dependent manner. nih.gov This increased sensitivity to apoptosis is partly mediated by the production of reactive oxygen species (ROS). nih.gov In rat intestinal epithelial cells, methotrexate was found to induce apoptosis preceded by the sequential activation of caspases 9, 2, and 3, while caspases 1 and 8 remained inactive. nih.gov

Further studies have elucidated the role of specific caspases. In hepatocellular carcinoma Hep3B cells, methotrexate treatment led to a significant increase in caspase-3 and caspase-9 activities. researchgate.net Similarly, in a study on MCF7 breast cancer cells, methotrexate treatment significantly increased caspase-3 activity and the levels of the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net The TUNEL assay and caspase-3/7 activity assays have been employed in the spleen of mice to evaluate methotrexate-induced apoptosis, showing a significant increase in TUNEL-positive cells and caspase activities. nih.gov

The anti-proliferative effects of methotrexate are also well-documented. In breast cancer models, a decrease in the proliferation markers Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) is observed after treatment. nih.govresearchgate.netnih.gov This reduction in proliferation markers is consistent with methotrexate's mechanism of inhibiting DNA synthesis. nih.govuconn.edu

Interactive Table of Cellular Proliferation and Apoptosis Markers Modulated by this compound
MarkerEffectModel SystemDetection Method
Caspase-3Increased Activity/ExpressionAnimal Model (Neural Tube Defects), Hepatocellular Carcinoma Cells (Hep3B), MCF7 Breast Cancer Cells, Rat Intestinal Epithelial CellsImmunohistochemistry, Western Blot, Fluorogenic Substrate Assays
Caspase-9Increased ActivityHepatocellular Carcinoma Cells (Hep3B), Rat Intestinal Epithelial CellsFluorogenic Substrate Assays
BaxUpregulated ExpressionAnimal Model (Neural Tube Defects), MCF7 Breast Cancer CellsMicroarray, ELISA
Bcl-2Decreased LevelsMCF7 Breast Cancer CellsELISA
TUNELIncreased Positive CellsAnimal Model (Neural Tube Defects), Mouse SpleenTUNEL Assay
Ki-67Decreased ExpressionBreast Cancer ModelsImmunohistochemistry
PCNADecreased ExpressionBreast Cancer ModelsImmunohistochemistry
Phosphohistone H3Decreased ExpressionAnimal Model (Neural Tube Defects)Immunohistochemistry

Modulation of Inflammatory Biomarkers in Animal Tissues

This compound exerts significant anti-inflammatory effects by modulating the production and activity of various inflammatory biomarkers. These effects have been extensively studied in preclinical animal models of inflammatory diseases, such as rheumatoid arthritis and sepsis.

A key mechanism of methotrexate's anti-inflammatory action is the reduction of pro-inflammatory cytokines. In a murine collagen-induced arthritis (CIA) model, methotrexate treatment led to a significant suppression of Tumor Necrosis Factor-alpha (TNF-α) production by spleen cells. nih.gov Similarly, in a rat model of adjuvant-induced arthritis, methotrexate was able to significantly suppress the release of cytokines and chemokines in the inflamed joints in a dose-dependent manner. researchgate.net In a septic rat model, methotrexate administration significantly reduced the gene expression of pro-inflammatory cytokines including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and TNF-α in lung tissue. mdpi.com

The modulation of these cytokines is crucial to methotrexate's therapeutic effect. For instance, in a mouse model of psoriasis, a methotrexate-loaded hydrogel was as effective as dexamethasone in regulating TNF-α levels. nih.gov However, the effect of methotrexate on cytokine production can be complex. While some studies show a clear reduction in pro-inflammatory cytokines, others report more nuanced effects. For example, in one study with a CIA mouse model, high-dose methotrexate ameliorated arthritis but did not inhibit the release of proinflammatory cytokines by peritoneal macrophages. termedia.pl Another study in a CIA model showed that while methotrexate treatment modulated TNF secretion, it had no effect on IL-6 or IL-1β production. frontiersin.org

Beyond cytokines, methotrexate also influences other inflammatory mediators. In human THP-1 cells, a model for monocytes/macrophages, methotrexate in combination with resveratrol inhibited the expression of several pro-inflammatory chemokines, including CCL2, CCL3, CCL4, CCL5, and CXCL10. dovepress.com Furthermore, methotrexate has been shown to downregulate matrix metalloproteinases such as MMP-1, MMP-3, MMP-9, and MMP-13. dovepress.com

The anti-inflammatory effects of methotrexate are also linked to its ability to increase adenosine (B11128) release at inflamed sites, which in turn suppresses the activity of inflammatory cells like T cells and macrophages. acrabstracts.org

Interactive Table of Inflammatory Biomarkers Modulated by this compound in Animal Tissues
BiomarkerEffectAnimal ModelTissue/Cell Type
TNF-αDecreased Production/ExpressionMurine Collagen-Induced Arthritis, Rat Adjuvant Arthritis, Septic Rat Model, Mouse Psoriasis ModelSpleen Cells, Inflamed Joints, Lung Tissue, Skin
IL-1βDecreased ExpressionSeptic Rat ModelLung Tissue
IL-6Decreased ExpressionSeptic Rat ModelLung Tissue
CCL2, CCL3, CCL4, CCL5Decreased mRNA and Protein ExpressionHuman THP-1 Cells (in vitro)Monocytes/Macrophages
CXCL10Decreased mRNA and Protein ExpressionHuman THP-1 Cells (in vitro)Monocytes/Macrophages
COX-2Decreased ActivityMouse Psoriasis ModelSkin

Advanced Analytical and Bioanalytical Methodologies in Methotrexate Hydrate Research

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatographic methods are fundamental in the quantitative analysis of Methotrexate (B535133) Hydrate (B1144303) and its derivatives, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of Methotrexate Hydrate in various matrices, including pharmaceutical formulations and biological samples like serum and plasma. oup.commedpharmres.comnih.gov These methods often employ reversed-phase columns, such as C18, and ultraviolet (UV) detection for quantification. oup.comnih.gov

A simple and reliable HPLC method for quantifying Methotrexate in human plasma has been developed with a lower limit of quantification (LLOQ) of 0.5 μg/mL. medpharmres.com The method demonstrated good linearity, accuracy, precision, and recovery, making it suitable for therapeutic drug monitoring. medpharmres.com Another study describes an HPLC method for serum samples with a quantitation limit of 0.1 µM, showcasing its suitability for monitoring drug levels after infusion. asianpubs.org The selectivity of these methods can be enhanced through specific solid-phase extraction (SPE) procedures and detection at wavelengths around 303-313 nm. oup.commedpharmres.comasianpubs.org

Table 1: Performance Characteristics of a Validated HPLC Method for Methotrexate Quantification in Human Plasma
ParameterResult
Linear Range0.5 to 25 μg/mL
Intra-day Imprecision3.42% to 8.128%
Inter-day Imprecision3.42% to 8.128%
Lower Limit of Quantification (LLOQ)0.5 μg/mL
Extraction Efficiency> 77%

Data derived from a study on a validated HPLC method. medpharmres.com

Within cells, Methotrexate is metabolized into polyglutamate derivatives (MTXPGs), which are crucial for its therapeutic efficacy. researchgate.netnih.gov Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the separate quantification of these polyglutamates. researchgate.netsemanticscholar.org This technique offers superior sensitivity and specificity compared to other methods. researchgate.netnih.gov

A developed LC-MS/MS-based assay for the quantitative measurement of MTXPGn in red blood cells demonstrated linearity from 1-1,000 nM for all polyglutamates. researchgate.netnih.gov The method is both sensitive and precise, with a lower limit of quantitation of 1 nM for each MTXPGn. researchgate.netnih.gov The sample preparation is straightforward, and the analytical run time is short, making it suitable for clinical laboratory applications. researchgate.netsemanticscholar.org Another LC-MS/MS method for determining Methotrexate and its polyglutamates in Caco-2 cells also showed good linearity, precision, and accuracy. cgl.org.cn

Table 2: Validation Parameters of an LC-MS/MS Method for Methotrexate Polyglutamate Quantification in Red Blood Cells
ParameterResult
Linearity (R²)> 0.99
Intraday Precision (CV)1-4%
Interday Precision (CV)6-15%
Recovery98-100%
Lower Limit of Quantitation1 nM for each MTXPGn

Data from a study developing a new LC-MS/MS-based method. researchgate.netnih.gov

Spectroscopic and Diffraction Methods for Structural Analysis

Spectroscopic and diffraction techniques are indispensable for elucidating the molecular structure of this compound and investigating its interactions with other molecules.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the Methotrexate molecule and studying potential interactions. researchgate.netnih.gov The FTIR spectrum of pure this compound exhibits characteristic absorption bands. A broad signal around 3350-3450 cm⁻¹ is attributed to the O-H stretching from carboxyl groups, which is superposed with the O-H stretching from the water of crystallization. researchgate.netnih.gov Other notable bands include the primary amine N-H stretching at approximately 3080 cm⁻¹ and C=O stretching from the carboxylic and amidic groups in the 1600-1670 cm⁻¹ range. researchgate.netnih.gov

By comparing the FTIR spectra of pure this compound with that of its physical mixtures or complexes, it is possible to identify interactions. researchgate.net The absence of significant shifts in the characteristic peaks of Methotrexate in a formulation suggests the lack of chemical interactions between the drug and other components. researchgate.net Conversely, changes in the position or shape of these bands can indicate the formation of new bonds or interactions, such as the coordination of metal ions with the carboxylate groups of Methotrexate. chalcogen.ro

Table 3: Characteristic FTIR Absorption Bands of this compound
Wavenumber (cm⁻¹)Assignment
3350 - 3450O-H stretching (carboxyl and water of crystallization)
3080N-H stretching (primary amine)
1600 - 1670C=O stretching (carboxylic and amidic groups)
1500 - 1550N-H bending (amidic group)
1200 - 1400C-O stretching (carboxylic group)

Data compiled from spectroscopic studies. researchgate.netnih.gov

Energy Dispersive X-ray Analysis (EDAX), also known as EDX or EDS, is a technique used to determine the elemental composition of a sample. In the context of this compound research, EDAX can be employed to confirm the presence of expected elements in the pure compound or its derivatives. researchgate.net For instance, in the study of Methotrexate complexes with metal ions, EDAX spectra can verify the incorporation of the specific metal into the complex. researchgate.net The analysis of the adsorption and correlation between magnetic nanoparticles and a Methotrexate biodrug has been investigated using EDX analysis. researchgate.net

Thermal Analysis Techniques

Thermal analysis methods provide valuable information about the physicochemical properties of this compound, including its thermal stability, hydration state, and decomposition behavior.

A study using thermogravimetric analysis (TGA) revealed that Methotrexate trihydrate is stable up to 127 °C. researchgate.netchalcogen.ro The initial mass loss observed corresponds to the loss of water molecules. chalcogen.ro After dehydration, the anhydrous form of Methotrexate is stable up to 194 °C. researchgate.netchalcogen.ro The thermal decomposition of the anhydrous substance occurs in the temperature range of 223–320 °C. nih.gov

Differential Scanning Calorimetry (DSC) thermograms of this compound show endothermic peaks corresponding to the loss of free and bound water at approximately 95 °C and 120 °C, respectively. researchgate.net Another endotherm is observed at its melting point. researchgate.net These thermal analysis techniques are crucial for characterizing the solid-state properties of this compound and for assessing its compatibility with excipients in pharmaceutical formulations. researchgate.net

Table 4: Thermal Properties of this compound
Thermal EventTemperature Range (°C)Technique
Loss of hydration waterUp to 127TGA
Stability of anhydrous form127 - 194TGA
Decomposition of anhydrous form223 - 320TGA
Loss of free and bound water~95 and ~120DSC

Data from thermal analysis studies. researchgate.netnih.govchalcogen.roresearchgate.net

Thermogravimetric Analysis (TGA) for Hydration State Determination

Thermogravimetric Analysis (TGA) is a fundamental thermoanalytical technique employed to characterize the hydration state of this compound. This method continuously measures the mass of a sample as it is heated at a controlled rate in a defined atmosphere. The resulting data provides crucial insights into the presence and stoichiometry of water molecules within the crystalline structure of the drug.

When this compound is subjected to TGA, a stepwise mass loss is observed, corresponding to the desorption of water molecules. The temperature at which this dehydration occurs and the percentage of mass loss are indicative of the number of water molecules of hydration and the strength of their binding within the crystal lattice.

Research has shown that Methotrexate commonly exists as a trihydrate. bmmj.orgnih.gov The TGA curve of methotrexate trihydrate typically shows a distinct mass loss corresponding to the removal of these three water molecules. This initial weight loss is generally observed at temperatures up to approximately 127°C. nih.gov Following the dehydration process, the anhydrous Methotrexate remains stable until it begins to decompose at higher temperatures, generally around 194°C. bmmj.org

The precise temperature ranges and percentage of mass loss can be influenced by experimental conditions such as heating rate and the atmosphere (e.g., air or inert gas like nitrogen). nih.gov For instance, one study noted the initial decomposition temperature of methotrexate trihydrate, corresponding to the loss of its three water molecules, to be around 53°C. bmmj.org Different crystalline forms or solvatomorphs of methotrexate, which may include other solvent molecules in addition to or instead of water, will exhibit unique TGA profiles. nih.govascopubs.org For example, an acetonitrile (B52724) solvate hydrate of methotrexate shows a desolvation event with a mass loss corresponding to both acetonitrile and water. nih.gov

The data generated from TGA is often used in conjunction with other analytical techniques, such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD), to provide a comprehensive characterization of the solid-state properties of this compound. nih.govascopubs.org

Form of MethotrexateTemperature Range of Dehydration/Desolvation (°C)Observed Mass Loss (%)Theoretical Mass Loss (%)InterpretationReference
Methotrexate TrihydrateUp to 127Not specifiedNot specifiedLoss of hydration water nih.gov
Methotrexate TrihydrateBegins at 53Not specifiedNot specifiedLoss of three water molecules bmmj.org
Commercial Methotrexate (Trihydrate)Not specified11.11 - 11.27Not specifiedDesolvation (loss of water) nih.gov
Form I (Acetonitrile solvate hydrate)76.02 - 11010.9411.5 (for 1:1:1 drug:acetonitrile:water)Desolvation nih.gov
Form II (Trihydrate)78.32 - 11511.22Not specifiedDehydration nih.gov

In Silico Approaches for Drug Design and Interaction Prediction

In silico methodologies have become indispensable tools in modern drug discovery and development, offering rapid and cost-effective means to investigate drug-target interactions at a molecular level. For this compound, these computational approaches are pivotal in understanding its mechanism of action, predicting binding affinities, and guiding the design of novel analogs with improved therapeutic profiles.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding mode of Methotrexate to its primary target, dihydrofolate reductase (DHFR), as well as its interactions with other proteins. nih.govalliedacademies.org

Studies involving the molecular docking of Methotrexate into the active site of human DHFR (hDHFR) have provided detailed insights into the specific molecular interactions that govern its inhibitory activity. nih.gov These models reveal a network of hydrogen bonds and van der Waals interactions between the drug and key amino acid residues within the enzyme's binding pocket. For instance, interactions with residues such as Ile7, Glu30, Arg31, Asn64, and Val115 have been identified as crucial for the tight binding of Methotrexate. nih.gov The glutamate (B1630785) moiety of Methotrexate is often observed to form a salt bridge with the conserved Arg-70 residue in DHFR.

Beyond its primary target, molecular docking has been used to explore the interactions of Methotrexate with other proteins, which may contribute to its therapeutic effects and off-target activities. For example, docking studies have investigated the binding of Methotrexate to Human Serum Albumin (HSA), the primary carrier protein in the blood. bmmj.org These studies have identified key residues such as lysine, arginine, asparagine, and glutamine involved in the interaction and have calculated the binding energy, providing a quantitative measure of the binding affinity. bmmj.org Another study used molecular docking to investigate the interaction between Methotrexate and the Receptor for Advanced Glycation End Products (RAGE), suggesting a potential mechanism for its effects in reducing the risk of cardiovascular disease in cancer patients. ascopubs.org The binding energy for this interaction was calculated to be -7.59 kcal/mol. ascopubs.org

The insights gained from molecular docking and ligand-protein interaction modeling are invaluable for structure-based drug design. By understanding the precise nature of Methotrexate's interactions with its targets, researchers can rationally design new derivatives with modified functional groups to enhance binding affinity, improve selectivity, and overcome drug resistance. nih.gov

Target ProteinPDB IDKey Interacting ResiduesType of InteractionBinding Affinity/ScoreReference
Human Dihydrofolate Reductase (WT)1U72Ile7, Glu30, Arg31, Asn64, Lys68, Val115, Tyr121Hydrogen BondsChemPLP Fitness Score: 99.23 nih.gov
Human Dihydrofolate Reductase (WT)1U72Asp21, Phe34, Tyr33, Glu35, Thr56, Pro61, Arg70, Phe134, Thr136van der WaalsNot specified nih.gov
Human Serum Albumin (HSA)1AO6Lysine (1), Arginine (2), Asparagine (1), Glutamine (1)Hydrogen BondsΔG° = -52.67 kJ mol-1 bmmj.org
Receptor for Advanced Glycation End Products (RAGE)Not specifiedNot specifiedNot specified-7.59 kcal/mol ascopubs.org
High-Mobility Group Box 1 (HMGB1) - Al domain2gzkNot specifiedNot specifiedKD = 0.50 ± 0.03 µM plos.org
High-Mobility Group Box 1 (HMGB1) - Bj domain2gzkNot specifiedNot specifiedKD = 0.24 ± 0.01 µM plos.org

Emerging Research Frontiers and Future Directions in Methotrexate Hydrate Studies

Methotrexate (B535133) Hydrate (B1144303) Interactions with the Microbiome

The intricate relationship between pharmaceutical compounds and the host microbiome is a rapidly evolving area of research. Studies are increasingly exploring how methotrexate hydrate interacts with microbial communities, particularly within the gut, and the downstream consequences of these interactions.

Influence on Gut Microbiota Composition and Function

Research indicates that methotrexate (MTX), including its hydrated form, can significantly alter the composition and functional capacity of the gut microbiota. Studies in both animal models and human subjects have demonstrated dose-dependent changes in microbial community structure following MTX administration. For instance, in a rat model, MTX exposure led to an increase in the abundance of Bacteroides while decreasing the abundance of bacteria such as Clostridium, Ruminococcus, Eubacterium, and Bifidobacterium. nih.govacs.org In humanized gnotobiotic mice, MTX treatment has been associated with a decrease in the phylum Bacteroidetes and an increase in Firmicutes. acs.orgresearchgate.net At the phylum level, Bacteroidetes tend to be more sensitive to MTX than Firmicutes. acrabstracts.orgnih.gov

Beyond compositional shifts, MTX also impacts the functional capacity of the gut microbiome. Studies utilizing metagenomic sequencing have observed a reduction in microbial activity pathways after MTX treatment. researchgate.netfrontiersin.org This suggests that MTX may inhibit the biological activity of intestinal microorganisms, potentially by interfering with essential processes like DNA synthesis, which is a known mechanism of MTX in host cells. nih.govfrontiersin.orgtcichemicals.com

Data illustrating changes in relative abundance of key phyla in response to MTX treatment:

PhylumChange in Rat Model (High Dose) nih.govacs.orgChange in Humanized Gnotobiotic Mice acs.orgresearchgate.net
BacteroidetesIncreased (49%)Decreased
FirmicutesDecrease in some genera (Clostridium, Ruminococcus, Eubacterium, Bifidobacterium) nih.govacs.orgIncreased

These findings highlight a two-way interaction where MTX influences the microbial environment, leading to altered community structure and function.

Microbiota Modulation of this compound Activity

The gut microbiota can also modulate the activity of this compound. This modulation primarily occurs through microbial metabolism of the drug, which can influence its bioavailability, efficacy, and potential for off-target effects. Bacterial enzymes, such as carboxypeptidase G2 (CPDG2), are known to hydrolyze MTX into less active metabolites like 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA). nih.govacs.orgresearchgate.net

Research suggests that alterations in the abundance or functionality of bacteria expressing such enzymes can impact the detoxification of MTX. Chronic exposure to MTX may induce changes in the intestinal microbiota that lead to downstream perturbations in CPDG2 activity, potentially delaying MTX detoxification to DAMPA. nih.govacs.orgresearchgate.net This modulation of MTX metabolism by the gut microbiome is an active area of investigation, with implications for understanding inter-individual variability in drug response and toxicity. nih.gov

Novel Applications and Mechanistic Discoveries

Beyond its established therapeutic roles, research into this compound is uncovering novel potential applications and shedding light on previously unappreciated mechanisms of action.

Investigation of Quorum Sensing Inhibition

An emerging area of research explores the potential of this compound as a quorum sensing inhibitor. Quorum sensing (QS) is a system of cell-to-cell communication used by bacteria to coordinate gene expression based on population density. Inhibiting QS is considered a promising strategy for developing novel antimicrobial agents that can disarm bacteria by interfering with virulence factor production and biofilm formation, rather than directly killing them. nih.govresearchgate.net

Studies screening existing pharmacological agents for QS inhibitory activity have identified methotrexate as a compound exhibiting dose-dependent QS inhibition in in vitro model systems. nih.gov This suggests a potential for repurposing this compound as an agent to interfere with bacterial communication and virulence. tcichemicals.comnih.govtcichemicals.com Further research is needed to fully understand the mechanisms by which this compound exerts these QS inhibitory effects and to evaluate its potential therapeutic utility in this context.

Development of Predictive Models for Response and Resistance

Predicting patient response to this compound therapy and understanding the mechanisms of resistance are critical for optimizing treatment outcomes. Current research efforts are focused on developing predictive models that integrate various biological data points.

Studies have utilized machine learning approaches to identify clinical predictors of methotrexate response in conditions like rheumatoid arthritis. researchgate.net Factors such as baseline disease activity scores, the presence of anti-citrullinated protein antibodies (ACPA), and Health Assessment Questionnaire (HAQ) scores have been identified as significant predictors. researchgate.net

Furthermore, the composition of the gut microbiome at baseline has shown promise as a predictor of clinical response to MTX in certain conditions. frontiersin.orgconsensus.app Patients with higher microbial diversity and enriched gut microbiota at baseline have been associated with a poorer response to MTX treatment in some studies. researchgate.netfrontiersin.org

Research into methotrexate resistance mechanisms is also ongoing. While the primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), other factors contribute to resistance. Studies are investigating the role of one-carbon metabolism and baseline global DNA methylation levels as potential predictors of MTX non-response. researchgate.net Higher baseline global DNA methylation has been associated with a decreased clinical response to MTX. researchgate.net

Predictive models are being developed by integrating clinical, genetic, and increasingly, microbiome and metabolomic data to better stratify patients and predict their likelihood of responding to this compound. researchgate.netfrontiersin.orgnih.govashpublications.orgnih.gov For instance, pharmacokinetic models incorporating factors like creatinine (B1669602) clearance and urine volume to hydration volume ratio have been developed to predict serum MTX concentrations, which can be linked to outcomes. nih.gov

Integration of Omics Technologies in this compound Research

The application of high-throughput "omics" technologies is revolutionizing the study of this compound, providing a more comprehensive understanding of its interactions with biological systems and the factors influencing therapeutic outcomes.

Genomics and pharmacogenomics studies are investigating the influence of genetic variations in genes involved in MTX transport and metabolism on drug kinetics, toxicity, and treatment response. ashpublications.org Variants in genes such as SLCO1B1, thymidylate synthase (TYMS), and methylenetetrahydrofolate reductase (MTHFR) have been associated with inter-individual variability in MTX pharmacokinetics and outcomes. ashpublications.org

Transcriptomics allows for the analysis of gene expression changes in response to MTX treatment, both in host cells and potentially in microbial communities. Studies have shown that MTX can alter transcriptional pathways related to purine (B94841) and pyrimidine (B1678525) metabolism in bacteria. acrabstracts.org In host cells, pharmacotranscriptomic studies have demonstrated that MTX can alleviate psoriatic expression signals. nih.gov

Proteomics focuses on the large-scale study of proteins. Hypothesis-free proteomic analyses have been employed to identify biomarkers of response and elucidate the mechanism of action of MTX, confirming the molecular reversion of deregulated proteins after administration. nih.gov

Metabolomics involves the comprehensive analysis of metabolites. Metabolomic profiling of blood and stool samples is being used to characterize the metabolic status of patients before and after MTX treatment and to explore its association with treatment outcomes and gut microbiome composition. researchgate.netfrontiersin.orgnih.gov The integration of metabolomics and metagenomics data has revealed associations between microbial functional modules and host metabolic clusters, suggesting the involvement of the gut microbiome and metabolic status in the effectiveness of MTX. researchgate.netfrontiersin.org

The integration of these various omics technologies provides a powerful approach to unraveling the complex interplay between this compound, the host, and the microbiome, paving the way for more personalized and effective therapeutic strategies. researchgate.netfrontiersin.orgnih.govteknoscienze.com

Q & A

Q. What is the mechanism of action of methotrexate hydrate as a dihydrofolate reductase (DHFR) inhibitor, and how does this influence experimental design in cancer research?

this compound competitively inhibits DHFR, blocking the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell proliferation in S-phase. This mechanism necessitates careful timing in experimental models (e.g., synchronized cell cultures) to assess its effects on cell cycle arrest and apoptosis. Researchers should validate DHFR inhibition using enzymatic assays or folate-depletion models .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability in laboratory settings?

this compound is hygroscopic and light-sensitive. Store at 4°C in desiccated, amber vials under inert gas (e.g., nitrogen) to prevent hydration/degradation. Purity should be verified via HPLC before use, as water content can exceed 10% .

Q. How can researchers address the poor aqueous solubility of this compound in cell culture experiments?

Dissolve this compound in alkaline buffers (e.g., 1M NaOH or sodium carbonate buffer, pH 9.0–9.5) to achieve 10 mg/mL stock solutions. Filter-sterilize (0.22 µm) and store at 2–8°C for ≤30 days. For long-term use, aliquot and freeze at -20°C .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound's IC₅₀ values across different cell lines or embryotoxicity models?

Variability in IC₅₀ may arise from differences in hydration states, cell-specific folate uptake mechanisms, or assay conditions (e.g., serum-free vs. serum-containing media). Standardize protocols using validated hydrate forms (CAS 133073-73-1) and include positive controls (e.g., hydroxyurea). Statistical outlier analysis (e.g., Grubbs' test) is recommended to exclude aberrant data points .

Q. What methodologies are employed to investigate this compound resistance mechanisms in acute leukemia models?

Resistance is linked to DHFR overexpression, reduced drug uptake, or altered polyglutamation. Approaches include:

  • Gene expression profiling (qPCR/Western blot for DHFR/RFC-1 transporters).
  • Metabolomic analysis to quantify intracellular methotrexate polyglutamates.
  • CRISPR-Cas9 knockouts of resistance-associated genes (e.g., ABCC1-4 efflux pumps) .

Q. How is long-term organ toxicity of this compound assessed in preclinical studies, particularly hepatotoxicity?

Use sequential liver biopsies in rodent models combined with serum ALT/AST monitoring. Histopathological scoring for fibrosis (e.g., Ishak scale) and LC-MS/MS to detect methotrexate metabolites (e.g., 7-hydroxy-methotrexate) are critical. Meta-analyses suggest a 2.7% incidence of fibrosis after 4 years of exposure .

Q. What advanced analytical techniques are recommended for quantifying this compound and its metabolites in pharmacokinetic studies?

  • HPLC with UV detection (λ = 303 nm) for serum/plasma quantification (LOD: 0.01 µg/mL).
  • LC-MS/MS for simultaneous detection of methotrexate and 7-hydroxy-methotrexate in tissue homogenates.
  • Pseudo-template molecularly imprinted polymers (MIPs) to enhance selectivity in complex matrices .

Q. How can researchers optimize this compound dosing in 3D cell culture or organoid models to mimic in vivo conditions?

Account for reduced drug penetration in 3D structures by:

  • Using lower initial concentrations (e.g., 10–100 nM vs. 1–10 µM in 2D cultures).
  • Prolonging exposure times (72–96 hours) and validating efficacy via ATP-based viability assays.
  • Incorporating hypoxia chambers to replicate tumor microenvironments .

Q. What experimental models are used to evaluate this compound's embryotoxic potential, and how do hydration states affect outcomes?

The Embryonic Stem Cell Test (EST) employs D3 mESCs and 3T3 fibroblasts. The hydrate form (CAS 133073-73-1) shows higher sensitivity (lower IC₅₀) than anhydrous forms. Confirm CAS consistency to avoid misclassification of embryotoxic risk .

Q. How do researchers design studies to assess this compound's immunomodulatory effects beyond DHFR inhibition (e.g., adenosine release)?

Utilize adenosine receptor antagonists (e.g., caffeine) in murine arthritis models to isolate DHFR-independent pathways. Measure extracellular adenosine via LC-MS and correlate with anti-inflammatory markers (e.g., TNF-α/IL-6 suppression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.